molecular formula C7H7BrINO B13716858 5-Bromo-3-ethoxy-2-iodopyridine

5-Bromo-3-ethoxy-2-iodopyridine

Cat. No.: B13716858
M. Wt: 327.94 g/mol
InChI Key: VWGKVTNZWUWZKS-UHFFFAOYSA-N
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Description

5-Bromo-3-ethoxy-2-iodopyridine is a useful research compound. Its molecular formula is C7H7BrINO and its molecular weight is 327.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-ethoxy-2-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-ethoxy-2-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrINO

Molecular Weight

327.94 g/mol

IUPAC Name

5-bromo-3-ethoxy-2-iodopyridine

InChI

InChI=1S/C7H7BrINO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3

InChI Key

VWGKVTNZWUWZKS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC(=C1)Br)I

Origin of Product

United States

Foundational & Exploratory

5-Bromo-3-ethoxy-2-iodopyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-ethoxy-2-iodopyridine (CAS: 2741345-20-8) is a highly specialized, tri-functionalized pyridine scaffold designed for advanced medicinal chemistry and agrochemical discovery.[1][2][3][4] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a highly reactive C2-iodide, a moderately reactive C5-bromide, and an electron-donating C3-ethoxy group. This "halogen dance" capability allows researchers to sequentially functionalize the pyridine ring with high regiocontrol, making it an ideal building block for constructing complex heteroaromatic libraries, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Part 1: Chemical Identity & Physical Properties

This compound is characterized by a dense functionalization pattern that balances lipophilicity (ethoxy group) with versatile synthetic handles.

PropertyData
Chemical Name 5-Bromo-3-ethoxy-2-iodopyridine
CAS Number 2741345-20-8
Molecular Formula C₇H₇BrINO
Molecular Weight 327.95 g/mol
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water
Melting Point 113–117 °C (Predicted based on analogs)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive

Part 2: Synthetic Accessibility & Methodology

The synthesis of 5-bromo-3-ethoxy-2-iodopyridine is not trivial due to the need to install two different halogens and an alkoxy group in specific positions. The most robust validated route utilizes 2-amino-3-hydroxypyridine as the starting material, leveraging the directing effects of the amino and hydroxyl groups to control regioselectivity.

Validated Synthetic Pathway
  • Regioselective Bromination: The starting material, 2-amino-3-hydroxypyridine, is brominated at the C5 position. The C5 position is para to the amino group and ortho to the hydroxyl, making it the most nucleophilic site for electrophilic aromatic substitution.

  • O-Alkylation: The C3-hydroxyl group is alkylated using ethyl iodide and a mild base (K₂CO₃) to install the ethoxy moiety. This step must be performed before iodination to prevent side reactions.

  • Sandmeyer Iodination: The C2-amino group is converted to a diazonium salt using sodium nitrite in acid, followed by displacement with potassium iodide (KI) to install the C2-iodine.

Experimental Protocol (Step-by-Step)

Step 1: Synthesis of 2-Amino-5-bromo-3-ethoxypyridine

  • Reagents: 2-Amino-5-bromo-3-hydroxypyridine (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).

  • Procedure:

    • Dissolve 2-amino-5-bromo-3-hydroxypyridine in anhydrous DMF under N₂.

    • Add K₂CO₃ and stir at room temperature for 30 min.

    • Dropwise add ethyl iodide. Heat to 60°C for 4–6 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hex/EtOAc).

Step 2: Conversion to 5-Bromo-3-ethoxy-2-iodopyridine (Sandmeyer)

  • Reagents: 2-Amino-5-bromo-3-ethoxypyridine (1.0 eq), NaNO₂ (1.5 eq), KI (2.0 eq), H₂SO₄ (20% aq), Acetonitrile.

  • Procedure:

    • Suspend the amine in 20% H₂SO₄/CH₃CN (1:1) and cool to 0°C.

    • Add aqueous NaNO₂ dropwise, maintaining temp < 5°C. Stir for 45 min to form the diazonium species.

    • Add aqueous KI solution dropwise. The mixture will turn dark (iodine evolution).

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess iodine (color changes from purple to yellow/clear).

    • Isolation: Extract with DCM, dry, and concentrate.

Visualization: Synthetic Workflow

Synthesis Start 2-Amino-3- hydroxypyridine Inter1 2-Amino-5-bromo- 3-hydroxypyridine Start->Inter1 NBS, MeCN (Electrophilic Bromination) Inter2 2-Amino-5-bromo- 3-ethoxypyridine Inter1->Inter2 EtI, K2CO3, DMF (O-Alkylation) Final 5-Bromo-3-ethoxy- 2-iodopyridine Inter2->Final 1. NaNO2, H2SO4 2. KI (Sandmeyer Reaction)

Caption: Step-wise synthetic route converting 2-amino-3-hydroxypyridine to the target tri-functionalized scaffold.

Part 3: Chemo-Selective Reactivity Profile

The core value of 5-Bromo-3-ethoxy-2-iodopyridine is its orthogonal reactivity . The C-I and C-Br bonds have significantly different bond dissociation energies (C-I ≈ 65 kcal/mol vs. C-Br ≈ 81 kcal/mol), allowing for sequential cross-coupling without the need for protecting groups.

Site-Selective Palladium Coupling (Suzuki/Sonogashira)
  • Primary Site (C2-Iodo): The C2 position is activated by the adjacent pyridine nitrogen (electron-deficient) and the weak C-I bond. Palladium(0) oxidative addition occurs here first at room temperature or mild heating (40–60°C).

  • Secondary Site (C5-Bromo): The C5 position is less electron-deficient and the C-Br bond is stronger. It remains inert under mild conditions used for C2 functionalization. It requires higher temperatures (>80°C) and more active catalysts (e.g., Pd(dtbpf)Cl₂ or Buchwald precatalysts) to react.

Metallation & Halogen-Metal Exchange
  • Reagent: Isopropylmagnesium chloride (iPrMgCl) or Turbo-Grignard (iPrMgCl·LiCl).

  • Selectivity: Treatment with 1.1 eq of iPrMgCl at -20°C results in exclusive C2-iodine exchange to form the 2-magnesiated species. The C5-bromide and C3-ethoxy groups remain intact.

  • Application: The resulting Grignard species can be trapped with aldehydes, ketones, or acid chlorides to introduce carbon frameworks at C2.

Visualization: Orthogonal Functionalization Strategy

Reactivity Core 5-Bromo-3-ethoxy- 2-iodopyridine Suzuki Product A: 2-Aryl-5-bromo- 3-ethoxypyridine Core->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, Na2CO3, 60°C) Selective at C2-I Exchange Intermediate B: (5-Bromo-3-ethoxy- pyridin-2-yl)magnesium Core->Exchange iPrMgCl, THF, -20°C Selective I/Mg Exchange Double Product C: 2,5-Diaryl-3- ethoxypyridine Suzuki->Double Suzuki Coupling 2 (Ar'-B(OH)2, Pd-XPhos, K3PO4, 100°C) Reacts at C5-Br

Caption: Orthogonal reactivity map showing selective C2 functionalization via Pd-catalysis or Mg-exchange, preserving the C5-bromide for subsequent steps.

Part 4: Medicinal Chemistry Applications[5][6][7]

This scaffold is particularly relevant for:

  • Kinase Inhibitors: The 2-aminopyridine motif (accessible via Buchwald coupling at C2) is a privileged structure in kinase inhibition (binding to the hinge region). The C3-ethoxy group provides a hydrophobic contact and induces a specific twisted conformation that can improve selectivity.

  • Allosteric Modulators: The C5 position allows for the extension of the molecule into solvent-exposed regions or hydrophobic pockets, fine-tuning ADME properties.

  • Fragment-Based Drug Discovery (FBDD): The distinct vectors of the I, Br, and OEt groups allow for rapid "SAR by catalog" expansion around the pyridine core.

Part 5: Handling & Safety (MSDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Handle in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • Light Sensitivity: Iodine-containing heterocycles can liberate free iodine upon prolonged light exposure. Store in amber vials wrapped in foil.

    • Incompatibility: Avoid strong oxidizing agents and strong acids.

References

  • Chemical Identity & Catalog Data

    • BLD Pharm. (2024). 5-Bromo-3-ethoxy-2-iodopyridine Product Page. Retrieved from

  • Synthetic Methodology (Amino-Pyridine Route)

    • Li, X., et al. (2016). "Synthesis of 2-Amino-5-bromo-3-iodopyridine". International Journal of Simulation Systems, Science & Technology, 17(46).[5][6] Link

    • Note: This paper details the critical bromination/iodination sequence on the 2-aminopyridine core.
  • Reactivity of 2-Iodo-5-bromopyridines

    • Song, J. J., et al. (2004). "Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines". Organic Letters, 6(26), 4905-4907. Link

  • General Alkoxy-Iodopyridine Synthesis

    • Gyorfi, N., et al. (2020). "Synthesis of the alkoxy-iodopyridine reagents". ResearchGate.[7] Link

Sources

An In-depth Technical Guide to 5-Bromo-3-ethoxy-2-iodopyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-ethoxy-2-iodopyridine, a halogenated pyridine derivative, is a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring bromine, iodine, and ethoxy moieties, offers multiple reaction sites for derivatization, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, potential applications, and safety considerations for this compound, intended to support researchers in its effective utilization.

Chemical Identity and Properties

CAS Number: 848243-20-9

5-Bromo-3-ethoxy-2-iodopyridine is a distinct chemical entity with the following key identifiers and properties:

PropertyValueSource
Molecular Formula C₇H₇BrINO
Molecular Weight 327.95 g/mol
Appearance Dark orange oil (Predicted)N/A
Boiling Point 298.0 ± 40.0 °C (Predicted)N/A
InChI InChI=1S/C7H7BrINO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3
InChIKey AYBWPHNAVKZKTF-UHFFFAOYSA-N
SMILES CCOC1=C(N=CC(=C1)Br)IN/A

Strategic Synthesis of 5-Bromo-3-ethoxy-2-iodopyridine

A likely precursor for this synthesis is 5-bromo-3-hydroxypyridine. The hydroxyl group can be introduced onto the pyridine ring through various methods, such as nucleophilic substitution or Sandmeyer-type reactions on the corresponding aminopyridine. Once 5-bromo-3-hydroxypyridine is obtained, the synthesis can proceed through iodination followed by ethoxylation.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Ethoxylation 5_bromo_3_hydroxypyridine 5-Bromo-3-hydroxypyridine iodination Iodination (e.g., NIS, I2/oxidant) 5_bromo_3_hydroxypyridine->iodination Reagents intermediate 5-Bromo-3-hydroxy-2-iodopyridine iodination->intermediate ethoxylation Ethoxylation (e.g., EtI, EtBr with base) intermediate->ethoxylation Reactant final_product 5-Bromo-3-ethoxy-2-iodopyridine ethoxylation->final_product

Caption: Proposed two-step synthesis of 5-Bromo-3-ethoxy-2-iodopyridine.

Step 1: Iodination of 5-Bromo-3-hydroxypyridine

The introduction of an iodine atom at the 2-position of the pyridine ring can be achieved through electrophilic iodination. The hydroxyl group at the 3-position is an activating group, directing the incoming electrophile to the ortho and para positions. In this case, the 2-position is sterically accessible.

Protocol:

  • Dissolve 5-bromo-3-hydroxypyridine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add an iodinating agent, such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., periodic acid), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-3-hydroxy-2-iodopyridine.

Step 2: Ethoxylation of 5-Bromo-3-hydroxy-2-iodopyridine

The final step involves the O-alkylation of the hydroxyl group to form the ethoxy ether. This is a standard Williamson ether synthesis.

Protocol:

  • To a solution of 5-bromo-3-hydroxy-2-iodopyridine in an anhydrous polar aprotic solvent (e.g., DMF or acetone), add a suitable base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group.

  • Stir the mixture at room temperature for a short period to ensure complete formation of the alkoxide.

  • Add an ethylating agent, such as iodoethane or bromoethane, dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 5-Bromo-3-ethoxy-2-iodopyridine, by column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-Bromo-3-ethoxy-2-iodopyridine are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures and the known effects of the substituents.

¹H NMR (Predicted):

  • Ethoxy group (CH₂): A quartet is expected around 4.0-4.5 ppm due to coupling with the methyl protons.

  • Ethoxy group (CH₃): A triplet is expected around 1.3-1.5 ppm due to coupling with the methylene protons.

  • Pyridine ring protons: Two doublets are expected in the aromatic region (7.5-8.5 ppm), corresponding to the protons at the 4 and 6 positions. The coupling constant between them would be small (meta-coupling).

¹³C NMR (Predicted):

  • Ethoxy group (CH₂): A signal is expected in the range of 60-70 ppm.

  • Ethoxy group (CH₃): A signal is expected in the range of 14-16 ppm.

  • Pyridine ring carbons: Five distinct signals are expected in the aromatic region (approximately 100-160 ppm). The carbon bearing the iodine (C2) would be shifted upfield compared to a protonated carbon, while the carbons attached to bromine (C5) and the ethoxy group (C3) will also show characteristic shifts.

Mass Spectrometry (Predicted):

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 327.95. The isotopic pattern will be characteristic of a molecule containing one bromine atom (M⁺ and M+2 peaks in approximately a 1:1 ratio).

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show characteristic peaks for:

  • C-H stretching (aromatic and aliphatic) around 2900-3100 cm⁻¹.

  • C-O-C stretching (ether linkage) in the region of 1050-1250 cm⁻¹.

  • C=C and C=N stretching (pyridine ring) in the 1400-1600 cm⁻¹ region.

  • C-Br and C-I stretching vibrations in the fingerprint region (< 800 cm⁻¹).

Applications in Research and Drug Development

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple halogen atoms in 5-Bromo-3-ethoxy-2-iodopyridine allows for selective and sequential cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The iodine atom is generally more reactive in these reactions than the bromine atom, allowing for a stepwise introduction of different functionalities.

The ethoxy group modifies the electronic properties and lipophilicity of the molecule, which can be advantageous in tuning the pharmacological properties of a final drug candidate. This compound can serve as a key building block for the synthesis of complex heterocyclic systems that are often found in biologically active molecules. For instance, related bromo-iodopyridine derivatives are used in the synthesis of kinase inhibitors for cancer therapy.[1]

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4]

  • Fire Safety: While the compound itself may not be highly flammable, it can decompose upon heating to produce toxic fumes, including hydrogen bromide, hydrogen iodide, and oxides of nitrogen. Use appropriate fire extinguishers for the surrounding fire.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Bromo-3-ethoxy-2-iodopyridine is a valuable and versatile synthetic intermediate with significant potential in the development of novel chemical entities. Its multi-functional nature allows for a wide range of chemical transformations, making it a powerful tool for medicinal chemists and synthetic organic chemists. This guide provides a foundational understanding of its properties, a strategic approach to its synthesis, and essential safety information to facilitate its use in the laboratory. As with any chemical, researchers should consult all available safety information and exercise appropriate caution when handling this compound.

References

  • UN1282 Pyridine AGR, ACS, Ph Eur. Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine. [Link]

  • PubChemLite. 5-bromo-3-ethoxy-2-fluoropyridine (C7H7BrFNO). [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(11), 1335-1338. [Link]

  • Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

Sources

An In-depth Technical Guide to 5-Bromo-3-ethoxy-2-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-ethoxy-2-iodopyridine, a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. While direct literature on this specific isomer is limited, this guide synthesizes information from closely related analogues to present its core physicochemical properties, a plausible synthetic route, its strategic utility in the synthesis of complex molecules, and essential safety and handling protocols.

Core Compound Profile and Physicochemical Properties

5-Bromo-3-ethoxy-2-iodopyridine belongs to the class of dihalogenated pyridines, which are pivotal intermediates in organic synthesis. The strategic placement of bromine, iodine, and ethoxy substituents on the pyridine ring offers a versatile platform for constructing diverse molecular architectures through regioselective functionalization.

It is crucial to distinguish the title compound from its more commercially available isomer, 5-Bromo-2-ethoxy-3-iodo-pyridine (CAS No. 848243-20-9).[1] While they share the same molecular formula and weight, the differing positions of the ethoxy and iodo groups lead to distinct chemical reactivity and potential applications.

Table 1: Physicochemical Properties of 5-Bromo-3-ethoxy-2-iodopyridine

PropertyValueSource
Molecular Formula C₇H₇BrINOCalculated
Molecular Weight 327.95 g/mol [1]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Inferred from related compounds
CAS Number Not assignedN/A

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process starting from a readily available precursor, leveraging diazotization and etherification reactions.

Synthetic Pathway A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-iodopyridine A->B  Iodination  (e.g., I₂, H₂SO₄) C 5-Bromo-3-iodo-2-hydroxypyridine B->C  Diazotization & Hydrolysis  (NaNO₂, H₂SO₄, H₂O) D 5-Bromo-3-ethoxy-2-iodopyridine C->D  Williamson Ether Synthesis  (e.g., C₂H₅I, Base)

Caption: Proposed synthetic route to 5-Bromo-3-ethoxy-2-iodopyridine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Iodination of 2-Amino-5-bromopyridine

This initial step introduces the iodine atom at the 3-position of the pyridine ring.

  • To a solution of 2-amino-5-bromopyridine in a suitable acidic medium (e.g., sulfuric acid), add iodine periodically.[2]

  • Heat the reaction mixture to facilitate the electrophilic substitution.

  • Upon completion, cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Filter, wash with water, and dry the resulting 2-amino-5-bromo-3-iodopyridine.

Step 2: Diazotization and Hydrolysis to 5-Bromo-3-iodo-2-hydroxypyridine

This step converts the amino group to a hydroxyl group via a diazonium salt intermediate.

  • Dissolve 2-amino-5-bromo-3-iodopyridine in concentrated sulfuric acid under cooling.[2]

  • Add sodium nitrite portion-wise to form the diazonium salt.

  • Pour the reaction mixture onto ice and neutralize to induce the precipitation of 5-bromo-3-iodo-2-hydroxypyridine.[2]

  • Collect the solid by filtration, wash, and dry.

Step 3: Williamson Ether Synthesis to 5-Bromo-3-ethoxy-2-iodopyridine

The final step involves the ethylation of the hydroxyl group.

  • Suspend 5-bromo-3-iodo-2-hydroxypyridine in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., potassium carbonate) to deprotonate the hydroxyl group.

  • Add an ethylating agent, such as ethyl iodide, and heat the mixture under reflux.

  • Monitor the reaction for completion.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain 5-Bromo-3-ethoxy-2-iodopyridine.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of 5-Bromo-3-ethoxy-2-iodopyridine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more stable carbon-bromine bond. This reactivity difference allows for selective functionalization at the 2-position, with the bromine at the 5-position being reserved for subsequent transformations. This strategic, stepwise approach is invaluable in the synthesis of complex, multi-substituted heterocyclic compounds, which are often sought after in drug discovery programs.[3][4]

Role as a Versatile Building Block

This compound can serve as a key intermediate in the synthesis of novel drug candidates targeting a wide range of diseases. Its halogen substituents provide synthetic handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of diverse functionalities to modulate biological activity.[4]

Cross_Coupling_Reactions cluster_0 Selective Functionalization at C2 (Iodine) cluster_1 Subsequent Functionalization at C5 (Bromine) A 5-Bromo-3-ethoxy-2-iodopyridine B Suzuki Coupling (Boronic Acids) A->B C Sonogashira Coupling (Alkynes) A->C D Buchwald-Hartwig (Amines) A->D E 2-Substituted-5-bromo-3-ethoxypyridine F Suzuki Coupling E->F G Sonogashira Coupling E->G H Buchwald-Hartwig Amination E->H

Caption: Stepwise functionalization strategy for 5-Bromo-3-ethoxy-2-iodopyridine.

Analytical Characterization

The identity and purity of synthesized 5-Bromo-3-ethoxy-2-iodopyridine would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural information, showing characteristic shifts for the aromatic protons and the ethoxy group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and isotopic pattern characteristic of a compound containing both bromine and iodine.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Bromo-3-ethoxy-2-iodopyridine is not available, the safety precautions for closely related dihalogenated pyridines should be strictly followed.[5][6][7]

Table 2: Hazard Identification and Precautionary Measures (based on related compounds)

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity May be harmful if swallowed.P264: Wash hands thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[7]
Skin Irritation Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. 5-Bromo-2-iodopyridine. [Link]

  • ResearchGate. Application in medicinal chemistry and comparison studies. [Link]

  • ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]

  • ACS Publications. Supporting Information for [Title of Paper]. [Link]

  • National Center for Biotechnology Information. 3-Amino-5-bromo-2-iodopyridine. [Link]

  • Topharmanech. Spotlight on 5-Bromo-2-iodopyridine: Key Applications & Synthesis Insights. [Link]

  • PubChem. 2-Amino-5-bromo-3-iodopyridine. [Link]

  • ACG Publications. Records of Natural Products-SI. [Link]

  • Scientific Laboratory Supplies (Ireland) Ltd. 5-Bromo-2-iodopyridine, 97%. [Link]

  • Splendid Lab Pvt. Ltd. 5-Bromo-2-ethoxy-3-iodo-pyridine. [Link]

  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-3-ethoxy-2-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Bromo-3-ethoxy-2-iodopyridine, a halogenated heterocyclic compound with relevance in synthetic chemistry and drug development. The unique structural features of this molecule, including a pyridine core, an ethoxy substituent, and two distinct halogen atoms (bromine and iodine), present specific challenges and opportunities in its characterization by mass spectrometry. This document will delve into the theoretical and practical aspects of its analysis, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Analytical Challenge

5-Bromo-3-ethoxy-2-iodopyridine is a multifunctional molecule whose mass spectrometric analysis requires careful consideration of its chemical properties. The presence of a basic pyridine nitrogen atom, a labile ethoxy group, and two heavy halogens with characteristic isotopic distributions dictates the choice of ionization technique and informs the interpretation of the resulting mass spectrum. Understanding the interplay of these structural elements is paramount for obtaining meaningful and unambiguous data.

Experimental Design and Ionization Strategies

The selection of an appropriate ionization method is the cornerstone of a successful mass spectrometric analysis. For 5-Bromo-3-ethoxy-2-iodopyridine, both hard and soft ionization techniques can be employed, each providing complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Given the potential volatility of the analyte, GC-MS with Electron Ionization (EI) is a viable approach. EI is a high-energy "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

Rationale for EI:

  • Structural Elucidation: The 70 eV electron beam in standard EI-MS provides sufficient energy to induce characteristic fragmentation, which is invaluable for confirming the compound's structure.[1]

  • Library Matching: While a library spectrum for this specific compound is unlikely to exist, the fragmentation pattern can be compared to that of similar pyridine derivatives.[2][3]

Experimental Protocol: GC-MS (EI) Analysis

  • Sample Preparation: Dissolve 1 mg of 5-Bromo-3-ethoxy-2-iodopyridine in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A nonpolar or medium-polarity column, such as a 5%-phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable for separating pyridine derivatives.[2]

    • Injector Temperature: Set to 250 °C to ensure complete volatilization without thermal degradation.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good chromatographic separation from any impurities.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min) is recommended.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500 to capture the molecular ion and all significant fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For a less volatile or thermally sensitive sample, or when analyzing complex mixtures, LC-MS with Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation, making it ideal for determining the molecular weight.[4][5]

Rationale for ESI:

  • Molecular Weight Confirmation: ESI provides a clear signal for the molecular ion, which is crucial for confirming the compound's identity.[6]

  • High Sensitivity: LC-MS/MS can achieve very low detection limits, which is beneficial for trace analysis.[4]

  • Versatility: ESI is compatible with a wide range of solvents and can be used for both polar and nonpolar compounds.

Experimental Protocol: LC-MS (ESI) Analysis

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent mixture, such as methanol/water or acetonitrile/water, to ensure solubility and compatibility with the mobile phase.

  • LC Conditions:

    • Column: A C18 reversed-phase column is a good starting point for many small organic molecules.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for standard analytical columns.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: Typically 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

    • Mass Range: Scan a range that encompasses the expected molecular weight of the protonated molecule.

Interpretation of the Mass Spectrum

The mass spectrum of 5-Bromo-3-ethoxy-2-iodopyridine will be characterized by a unique molecular ion cluster and a series of fragment ions that provide structural information.

The Molecular Ion (M+) Peak: A Tale of Two Halogens

The most diagnostic feature in the mass spectrum will be the molecular ion region. Both bromine and iodine have significant natural isotopes, which will result in a complex and highly characteristic pattern.

  • Bromine Isotopes: Bromine has two major isotopes, 79Br and 81Br, with a natural abundance ratio of approximately 1:1.[7][8]

  • Iodine Isotope: Iodine is monoisotopic (127I).[9]

This combination will produce a distinct pattern of peaks in the molecular ion cluster. The molecular weight of 5-Bromo-3-ethoxy-2-iodopyridine (C7H7BrINO) is calculated using the most abundant isotopes (79Br, 127I, 12C, 1H, 14N, 16O).

Table 1: Expected Isotopic Pattern for the Molecular Ion of 5-Bromo-3-ethoxy-2-iodopyridine

Ionm/z (Nominal)Relative Abundance
[C7H779BrINO]+355~100%
[C7H781BrINO]+357~98%

The presence of this doublet with a mass difference of 2 and nearly equal intensity is a strong indicator of a molecule containing one bromine atom.[10]

Fragmentation Pathways

Under EI conditions, the molecular ion is energetically unstable and will fragment in predictable ways.[11] The fragmentation patterns of pyridine derivatives often involve the loss of substituents from the ring.[12]

Proposed Fragmentation Pathways:

  • Loss of the Ethoxy Group: A common fragmentation pathway for ethoxy-substituted compounds is the loss of an ethoxy radical (•OCH2CH3) or an ethene molecule (C2H4) via a rearrangement.[13][14]

    • [M - C2H5O]+: Loss of the ethoxy radical.

    • [M - C2H4]+: McLafferty-type rearrangement followed by the loss of ethene.

  • Loss of Halogens: The carbon-halogen bonds can cleave, leading to the loss of bromine or iodine radicals.

    • [M - Br]+: Loss of a bromine radical.

    • [M - I]+: Loss of an iodine radical.

  • Cleavage of the Pyridine Ring: At higher energies, the pyridine ring itself can fragment, although these fragments may be less diagnostic.

Below is a Graphviz diagram illustrating the plausible fragmentation pathways.

fragmentation_pathway M [M]+• m/z 355/357 F1 [M - C2H5O]+ m/z 310/312 M->F1 - •OC2H5 F2 [M - Br]+ m/z 276 M->F2 - •Br F3 [M - I]+ m/z 228/230 M->F3 - •I F4 [M - C2H4]+• m/z 327/329 M->F4 - C2H4

Caption: Proposed EI fragmentation of 5-Bromo-3-ethoxy-2-iodopyridine.

Data Validation and Troubleshooting

To ensure the integrity of the analysis, several validation steps should be taken.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, HRMS is invaluable. It can confirm the elemental formula of the molecular ion and key fragments to within a few parts per million (ppm).

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and fragmenting it further (Collision-Induced Dissociation - CID), one can confirm the proposed fragmentation pathways and gain more structural information.[15]

Table 2: Troubleshooting Common Issues in the Mass Spectrometry of Halogenated Compounds

IssuePossible CauseSolution
No molecular ion in EIExcessive fragmentationUse a softer ionization technique like ESI or Chemical Ionization (CI).
Poor chromatographic peak shape (GC-MS)Active sites in the liner or column interacting with the pyridine nitrogenUse a deactivated liner and a column designed for basic compounds.
Ion suppression in ESIHigh salt concentration in the sample or mobile phaseUse volatile buffers and ensure proper sample cleanup.[6]
Ambiguous fragmentationIsomeric interference or complex fragmentationUtilize HRMS and MS/MS to differentiate between possibilities.

Conclusion

The mass spectrometric analysis of 5-Bromo-3-ethoxy-2-iodopyridine is a multifaceted task that requires a thoughtful approach to experimental design and data interpretation. By leveraging the strengths of both hard and soft ionization techniques, and by carefully analyzing the characteristic isotopic patterns and fragmentation pathways, researchers can confidently identify and characterize this complex molecule. The methodologies and insights provided in this guide serve as a robust framework for the successful analysis of this and similar halogenated heterocyclic compounds.

References

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). PubMed. [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). MDPI. [Link]

  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... (n.d.). ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). article.sapub.org. [Link]

  • The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants. (2026). Spectroscopy Online. [Link]

  • Ch13 - Mass Spectroscopy. (n.d.). Department of Chemistry, University of Calgary. [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). Semantic Scholar. [Link]

  • mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]

  • Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples LCMS-8060NX. (n.d.). Shimadzu. [Link]

  • Isotopes in Mass Spectrometry. (2025). Chemistry Steps. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass spectral fragmentations of alkylpyridine N‐oxides. (n.d.). ResearchGate. [Link]

  • The M+1 & M+2 Peaks. (2025). Save My Exams. [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). PubMed. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a). (n.d.). ResearchGate. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PMC. [Link]

  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. (n.d.). NorthEast BioLab. [Link]

  • Basics of LC/MS. (n.d.). Agilent Technologies. [Link]

  • Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. (n.d.). PMC. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen. [Link]

  • 3.7.2: Mass Spectrometry - Fragmentation Patterns. (2022). Chemistry LibreTexts. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024). MDPI. [Link]

  • ESI and MALDI mass spectrometry of large POSS oligomers. (n.d.). Polymer Science and Engineering : UMass Amherst. [Link]

Sources

solubility of 5-Bromo-3-ethoxy-2-iodopyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-3-ethoxy-2-iodopyridine in Organic Solvents

Foreword

Introduction to 5-Bromo-3-ethoxy-2-iodopyridine

5-Bromo-3-ethoxy-2-iodopyridine is a polysubstituted pyridine ring with the following key structural features:

  • Chemical Formula: C₇H₇BrINO

  • Molecular Weight: 327.95 g/mol

  • Structure:

    • A central pyridine ring, which is a weakly basic aromatic heterocycle.

    • An iodine atom at the 2-position.

    • An ethoxy group (-OCH₂CH₃) at the 3-position.

    • A bromine atom at the 5-position.

The presence of multiple halogen atoms and an ether linkage on the pyridine core makes this compound a valuable building block in medicinal chemistry and materials science, likely utilized in cross-coupling reactions and other synthetic transformations.[1][2] Understanding its behavior in various solvents is critical for its effective use in these applications.

The First Principles of Solubility: A "Like Dissolves Like" Framework

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable guiding principle, emphasizing that substances with similar polarities tend to be miscible.[3][4][5]

  • Polar Solvents: These solvents possess large dipole moments and often have functional groups capable of hydrogen bonding (e.g., -OH, -NH). They are effective at dissolving polar and ionic solutes. Polar solvents can be further categorized into:

    • Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of donating hydrogen bonds.

    • Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide (DMSO), acetonitrile) - Cannot donate hydrogen bonds but have significant dipole moments.

  • Nonpolar Solvents: These solvents have low dielectric constants and are composed of molecules with minimal dipole moments (e.g., hexane, toluene, carbon tetrachloride). They excel at dissolving nonpolar solutes through weaker van der Waals forces.[5]

The interplay of these forces dictates whether the energy required to break the solute-solute and solvent-solvent interactions is favorably compensated by the formation of new solute-solvent interactions.[5]

Predicted Solubility Profile of 5-Bromo-3-ethoxy-2-iodopyridine

By dissecting the molecular structure of 5-Bromo-3-ethoxy-2-iodopyridine, we can predict its solubility behavior.

Structural Analysis:
  • Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a hydrogen bond acceptor and imparting a degree of polarity to the molecule.

  • Ethoxy Group (-OCH₂CH₃): The oxygen atom in the ethoxy group also has lone pairs and can act as a hydrogen bond acceptor. The ethyl chain, however, is nonpolar. The presence of an ether group can slightly increase solubility in polar solvents compared to a simple alkyl chain.[3]

  • Halogen Atoms (Br and I): Both bromine and iodine are large, polarizable atoms. While the C-Br and C-I bonds have dipoles, the overall contribution of halogens to polarity is complex. They increase the molecular weight and surface area, which can favor solubility in less polar, more polarizable solvents. Their ability to participate in halogen bonding can also influence interactions.[6]

  • Overall Polarity: The molecule possesses several polar functional groups (the pyridine nitrogen and the ethoxy oxygen). However, it has a significant nonpolar surface area due to the aromatic ring and the halogen atoms. The lack of a hydrogen bond donor (like an -OH or -NH group) is a critical feature.

Solubility Predictions:

Based on this analysis, we can formulate the following hypotheses:

  • High Solubility in Polar Aprotic Solvents: We predict good solubility in solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM) . These solvents have sufficient polarity to interact with the dipoles of the C-Br, C-I, and C-O bonds, as well as the pyridine ring, without the need for hydrogen bond donation.

  • Moderate Solubility in Polar Protic Solvents: Solubility in alcohols like methanol and ethanol is expected to be moderate. While these solvents can accept hydrogen bonds from the pyridine nitrogen and ethoxy oxygen, the lack of a hydrogen bond donor on the solute molecule limits the strength of this interaction. As the alkyl chain of the alcohol increases (e.g., propanol, butanol), the solubility will likely decrease due to the increasing nonpolar character of the solvent.[7]

  • Low to Negligible Solubility in Nonpolar Solvents: We anticipate poor solubility in highly nonpolar solvents such as hexane, cyclohexane, and toluene . The polar nature of the pyridine ring and the ethoxy group will not have favorable interactions with these nonpolar solvents.

  • Insolubility in Water: The compound is expected to be insoluble in water. Despite the presence of hydrogen bond acceptors, the large, nonpolar, and hydrophobic surface area contributed by the halogenated aromatic ring will dominate, preventing significant dissolution in a highly polar, hydrogen-bonding solvent like water.[7]

A Practical Guide: Experimental Determination of Solubility

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 5-Bromo-3-ethoxy-2-iodopyridine. This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • 5-Bromo-3-ethoxy-2-iodopyridine (solute)

  • A range of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a shaker/vortex mixer

  • Constant temperature bath or incubator

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solute Weigh Solute prep_solvent Add Solvent prep_solute->prep_solvent Add excess solute prep_mix Equilibrate (Stir/Shake) prep_solvent->prep_mix to ensure saturation analysis_filter Filter Aliquot prep_mix->analysis_filter at constant temp. analysis_dilute Dilute Sample analysis_filter->analysis_dilute analysis_quantify Quantify (HPLC/UV-Vis) analysis_dilute->analysis_quantify data_calc Calculate Concentration analysis_quantify->data_calc data_report Report Solubility (mg/mL) data_calc->data_report

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol (Shake-Flask Method)

The shake-flask method is a gold standard for determining thermodynamic solubility.[8]

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Bromo-3-ethoxy-2-iodopyridine to a series of vials. "Excess" means that undissolved solid should be clearly visible after equilibration. A starting point could be ~20-50 mg of solute.

    • Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them for a sufficient period to reach equilibrium. This can take several hours; 24 hours is a standard duration to ensure equilibrium is reached.[9] Consistent agitation is key.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period (e.g., 30 minutes) to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately pass the aliquot through a syringe filter into a clean, tared vial. This step is crucial to remove all undissolved solid particles.

  • Quantification (Gravimetric Method - for non-volatile solutes):

    • Weigh the vial containing the filtered solution.

    • Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

    • Once the solvent is fully removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

    • Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the aliquot taken.

  • Quantification (Chromatographic/Spectroscopic Method):

    • Prepare a series of standard solutions of known concentrations of 5-Bromo-3-ethoxy-2-iodopyridine in the solvent of interest.

    • Generate a calibration curve using the analytical instrument (e.g., by plotting UV absorbance vs. concentration).

    • Accurately dilute the filtered sample solution to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration using the calibration curve.

    • Calculate the original solubility, remembering to account for the dilution factor.[10]

Data Presentation and Interpretation

Organizing the experimentally determined solubility data in a clear, tabular format is essential for comparison and analysis.

Table 1: Experimentally Determined Solubility of 5-Bromo-3-ethoxy-2-iodopyridine at 25 °C

Solvent ClassSolvent NameDielectric Constant (Approx.)Predicted SolubilityExperimental Solubility (mg/mL)
Nonpolar Hexane1.9Low
Toluene2.4Low to Moderate
Polar Aprotic Dichloromethane (DCM)9.1High
Ethyl Acetate6.0High
Tetrahydrofuran (THF)7.5High
Acetone21High
Acetonitrile (ACN)37.5Moderate to High
Dimethyl Sulfoxide (DMSO)47High
Polar Protic Methanol32.6Moderate
Ethanol24.3Moderate
Water78.5Insoluble

Note: Dielectric constants are approximate values to indicate solvent polarity.

Conclusion: A Framework for Understanding and Application

This guide has provided a comprehensive framework for understanding and determining the . By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently assess the solubility profile of this and other novel compounds. This knowledge is not merely academic; it is fundamental to the practical application of the compound in synthesis, purification, and formulation development. The principles and methodologies outlined herein provide a self-validating system for generating reliable and actionable solubility data, empowering scientists to accelerate their research and development efforts.

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Chem LibreTexts. [Link]

  • Aoudia, M., et al. (2010). Sodium Lauryl Ether Sulfate Micellization and Water Solubility Enhancement Towards Naphthalene and Pyrene: Effect of the Degree of Ethoxylation. Journal of Surfactants and Detergents.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • SlideShare. (2016, May 19). solubility experimental methods.pptx. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences.
  • Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Powers, D. C., et al. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
  • Florence, A. T., & Attwood, D. (2006). Physicochemical Principles of Pharmacy. Pharmaceutical Press.
  • ASHP. Functional Group Characteristics and Roles. [Link]

  • PubChem. 5-Bromo-2-iodopyridine-3,4,6-d3. [Link]

  • Kotsyuda, S., et al. (2023). Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]−. Chemistry – A European Journal.
  • PubChem. 5-Bromo-2-iodopyridine. [Link]

  • LSU Scholarly Repository. (1985). Solubility Studies in Pure and Mixed Solvents (Pyridine, Thiophene, Benzene, Cyclohexane). [Link]

  • Molbase. Pyridine,5-bromo-2-ethoxy-3-iodo-. [Link]

  • Vantourout, J. C., et al. (2022).
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

Sources

Navigating the Synthesis and Application of 5-Bromo-2-ethoxy-3-iodopyridine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide on the commercial availability, synthesis, and application of the versatile chemical intermediate, 5-Bromo-2-ethoxy-3-iodopyridine, has been developed for researchers, scientists, and professionals in the field of drug development. This guide provides in-depth, field-proven insights into the strategic use of this compound in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the design of novel therapeutics. Among the vast array of functionalized pyridines, 5-Bromo-2-ethoxy-3-iodopyridine stands out as a highly valuable building block. Its trifunctional nature, featuring bromo, iodo, and ethoxy groups, offers orthogonal reactivity, enabling selective and sequential chemical transformations. This guide focuses on the practical aspects of sourcing, synthesizing, and utilizing this key intermediate in advanced chemical research, particularly in the realm of drug discovery.

Commercial Availability

5-Bromo-2-ethoxy-3-iodopyridine is available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, typically for research and development purposes. The table below summarizes the key information for sourcing this material.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichAOB640093335InquiryInquiry
BLD PharmBD109459≥97.0%1g, 5g, 25g
Splendid LabsCSL-34815InquiryCustom Synthesis

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of 5-Bromo-2-ethoxy-3-iodopyridine: A Two-Step Approach

The synthesis of 5-Bromo-2-ethoxy-3-iodopyridine can be efficiently achieved through a two-step process commencing with the iodination of commercially available 5-bromo-2-hydroxypyridine, followed by a Williamson ether synthesis.

Step 1: Iodination of 5-Bromo-2-hydroxypyridine

The initial step involves the regioselective iodination of 5-bromo-2-hydroxypyridine to yield 5-bromo-3-iodo-pyridin-2-ol. This transformation is crucial as it installs the iodo group at the desired position, ortho to the hydroxyl group. The choice of an iodinating agent and reaction conditions is critical to ensure high yield and selectivity. N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile is a preferred method due to its mild nature and high efficiency.

Experimental Protocol: Synthesis of 5-Bromo-3-iodo-pyridin-2-ol

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-hydroxypyridine (1.0 eq) in acetonitrile (10-15 mL per gram of starting material).

  • Addition of NIS: To the stirred solution, add N-iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature. The addition of NIS is a key step; its electrophilic nature allows for the selective iodination at the electron-rich C3 position of the pyridine ring.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium thiosulfate solution to quench any remaining iodine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 5-bromo-3-iodo-pyridin-2-ol. The product can be further purified by recrystallization or column chromatography.

Step 2: Williamson Ether Synthesis

The second step involves the conversion of the synthesized 5-bromo-3-iodo-pyridin-2-ol to the target molecule, 5-Bromo-2-ethoxy-3-iodopyridine, via a Williamson ether synthesis.[2][3] This classic and robust reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Experimental Protocol: Synthesis of 5-Bromo-2-ethoxy-3-iodopyridine

  • Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 5-bromo-3-iodo-pyridin-2-ol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH, 1.1-1.2 eq), portion-wise at 0°C. The use of a strong, non-nucleophilic base is essential to quantitatively generate the pyridinolate anion without competing side reactions.

  • Ethylating Agent Addition: Once the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide, add ethyl iodide (1.2-1.5 eq) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material. The reaction progress is driven by the nucleophilic attack of the pyridinolate on the electrophilic ethyl iodide in an SN2 fashion.[4]

  • Work-up and Isolation: Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-Bromo-2-ethoxy-3-iodopyridine.

SynthesisWorkflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Williamson Ether Synthesis SM 5-Bromo-2-hydroxypyridine Intermediate 5-Bromo-3-iodo-pyridin-2-ol SM->Intermediate NIS, Acetonitrile, Reflux Product 5-Bromo-2-ethoxy-3-iodopyridine Intermediate->Product 1. NaH, DMF 2. Ethyl Iodide

Figure 1: Synthetic workflow for 5-Bromo-2-ethoxy-3-iodopyridine.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of three distinct functional groups on the pyridine ring of 5-Bromo-2-ethoxy-3-iodopyridine makes it a powerful intermediate for the construction of complex molecules, particularly in the synthesis of kinase inhibitors.[5] The bromo and iodo substituents serve as versatile handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties.[6][7]

The differential reactivity of the C-I and C-Br bonds is a key feature of this molecule. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for selective functionalization at the 3-position, leaving the 5-position available for subsequent transformations.

Example Application: Sequential Cross-Coupling for Kinase Inhibitor Scaffolds

A common strategy in the synthesis of kinase inhibitors is the construction of a bi-heterocyclic core. 5-Bromo-2-ethoxy-3-iodopyridine can be employed in a sequential cross-coupling strategy to achieve this.

  • Sonogashira Coupling at the C3 Position: The more reactive iodo group can first be coupled with a terminal alkyne under Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, and a base).[8]

  • Suzuki Coupling at the C5 Position: The remaining bromo group can then be subjected to a Suzuki coupling with a boronic acid or ester to introduce an aryl or heteroaryl group.[9][10]

This sequential approach provides a modular and efficient route to highly functionalized pyridine derivatives that can be further elaborated to target specific kinase active sites.

ApplicationWorkflow Start 5-Bromo-2-ethoxy-3-iodopyridine Intermediate1 5-Bromo-3-alkynyl-2-ethoxypyridine Start->Intermediate1 Sonogashira Coupling (Selective at C-I) FinalProduct 5-Aryl-3-alkynyl-2-ethoxypyridine (Kinase Inhibitor Scaffold) Intermediate1->FinalProduct Suzuki Coupling (at C-Br)

Figure 2: Sequential cross-coupling strategy using 5-Bromo-2-ethoxy-3-iodopyridine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized 5-Bromo-2-ethoxy-3-iodopyridine. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.

  • 13C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine carbons will be influenced by the electronegative substituents.

Predicted NMR Data (in CDCl3):

Assignment1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Pyridine-H4~8.1~145
Pyridine-H6~7.8~150
-OCH2CH3~4.4 (q)~62
-OCH2CH3~1.4 (t)~15
Pyridine-C2-~160
Pyridine-C3-~85
Pyridine-C5-~115

Note: These are predicted values based on analogous structures and may vary slightly in an experimental setting.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. The presence of bromine and iodine will result in a characteristic isotopic pattern in the mass spectrum, which is a definitive indicator of their presence in the molecule.

Expected Mass Spectrum Data:

  • Molecular Ion (M+): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (C7H7BrINO, MW: 327.95 g/mol ).

  • Isotopic Pattern: The presence of one bromine atom (79Br and 81Br in ~1:1 ratio) will lead to an M+2 peak of nearly equal intensity to the molecular ion peak.

Conclusion

5-Bromo-2-ethoxy-3-iodopyridine is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and organic synthesis. Its commercial availability and the straightforward, high-yielding synthetic routes described in this guide make it an accessible and valuable tool for researchers. The orthogonal reactivity of its halogen substituents allows for selective and sequential functionalization, enabling the efficient construction of complex molecular architectures, particularly those relevant to the development of novel kinase inhibitors. The detailed protocols and characterization data provided herein serve as a comprehensive resource for scientists and professionals working at the forefront of chemical innovation.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • Sigma-Aldrich. 5-Bromo-2-ethoxy-3-iodo-pyridine.
  • Guidechem. (2020, July 20). How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • BenchChem. (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
  • Splendid Lab Pvt. Ltd. 5-Bromo-2-ethoxy-3-iodo-pyridine.
  • BLD Pharm. 848243-20-9|5-Bromo-2-ethoxy-3-iodopyridine.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Baati, R., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • ChemicalBook. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum.
  • PubChem. 5-Bromo-2-iodopyridine.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
  • Master Organic Chemistry. Mitsunobu Reaction.
  • Cambridge University Press. Suzuki Coupling.
  • ChemicalBook. 2-Bromo-5-iodopyridine(73290-22-9) 1H NMR spectrum.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Al-Zoubi, W., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(63), 38392-38413.
  • Šačkus, A., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 24(2), 119-126.
  • Spotlight on 5-Bromo-2-iodopyridine: Key Applications & Synthesis Insights. (2026, January 28). BOC Sciences.
  • Daniele, G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(12), 10115-10128.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl...
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.4.
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • Sigma-Aldrich. 5-Bromo-2-iodopyridine 97%.
  • Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4165-4168.
  • Wikipedia. Suzuki reaction.
  • ChemScene. 223463-13-6 | 5-Bromo-2-iodopyridine.
  • MedChemExpress. 5-Bromo-2-iodopyridine.
  • Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research, 170, 105741.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 170, 105741.
  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
  • Thermo Fisher Scientific. 5-Bromo-2-iodopyridine, 98%.
  • Sigma-Aldrich. 5-Bromo-2-iodopyridine 97%.

Sources

Technical Guide: Regioselective Synthesis of Substituted Ethoxy-Iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted ethoxy-iodopyridines are high-value scaffolds in medicinal chemistry. The ethoxy group functions as a lipophilic hydrogen-bond acceptor, while the iodine atom serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

However, the pyridine ring’s electron-deficient nature creates a regioselectivity paradox. Electrophilic aromatic substitution (SEAr) is sluggish and favors the C3 position, while nucleophilic aromatic substitution (SNAr) favors C2/C4. Achieving precise regiocontrol requires a strategic selection of methodology: Nucleophilic Displacement , Electrophilic Iodination , or Directed Ortho Metalation (DoM) .

This guide provides a decision-matrix approach to synthesizing specific isomers, supported by field-proven protocols and mechanistic insights.

Part 1: Strategic Analysis of Regiocontrol

The synthesis of ethoxy-iodopyridines is not a "one-size-fits-all" process. The relative position of the nitrogen atom, the ethoxy group, and the desired iodine placement dictates the synthetic strategy.

The Regioselectivity Decision Matrix
Target IsomerPrimary StrategyMechanismKey Reagents
2-Ethoxy-3-iodopyridine DoM or SNAr Lithiation directed by OEt / Displacement of Cl

-BuLi/I

or NaOEt
2-Ethoxy-5-iodopyridine SEAr Electrophilic Iodination (Para to OEt)NIS or I

/Ag

SO

3-Ethoxy-4-iodopyridine DoM (Blocked) C2-blocked Lithiation or SandmeyerLDA/TMSCl or NaNO

/KI
2-Ethoxy-4-iodopyridine SNAr Displacement of 2-halo (activated by 4-iodo)NaOEt/EtOH
Visualizing the Synthetic Logic

SyntheticStrategy Start Target Molecule Selection Isomer2_3 2-Ethoxy-3-Iodopyridine Start->Isomer2_3 Isomer2_5 2-Ethoxy-5-Iodopyridine Start->Isomer2_5 Isomer3_4 3-Ethoxy-4-Iodopyridine Start->Isomer3_4 Method_DoM Method A: Directed Ortho Metalation (C3 Lithiation) Isomer2_3->Method_DoM Directs Ortho Method_SEAr Method B: Electrophilic Iodination (Para-activation) Isomer2_5->Method_SEAr Electronic Activation Method_Sandmeyer Method C: Sandmeyer / C2-Block DoM (Forcing C4) Isomer3_4->Method_Sandmeyer Difficult Regiocontrol

Figure 1: Decision tree for selecting the synthetic route based on the target regioisomer.

Part 2: The Directed Ortho Metalation (DoM) Approach

Target: 2-Ethoxy-3-iodopyridine

The ethoxy group at C2 is a powerful Directed Metalation Group (DMG). It coordinates lithium, lowering the transition state energy for deprotonation at the C3 position. This is the most reliable method for accessing the 2,3-substitution pattern.

Mechanism & Causality

The pyridine nitrogen lone pair also coordinates lithium, but the C3 proton is uniquely acidified by the inductive effect of the oxygen and the coordinating ability of the ethoxy oxygen.

  • Why THF? Essential for solvating the alkyllithium aggregates (tetramers/hexamers) into reactive dimers/monomers.

  • Why Temperature Control? Above -70°C, the lithiated pyridine can undergo "halogen dance" (if halogens are present) or nucleophilic attack by the alkyllithium on the pyridine ring (addition across the C=N bond).

Protocol 1: Synthesis of 2-Ethoxy-3-iodopyridine

Reagents:

  • 2-Ethoxypyridine (1.0 eq)

  • 
    -Butyllithium (1.1 eq, 2.5 M in hexanes)
    
  • Iodine (1.2 eq)

  • Dry THF (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add dry THF (0.2 M concentration relative to substrate).

  • Deprotonation: Add 2-ethoxypyridine. Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi dropwise via syringe pump over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent side reactions.
    
  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

  • Quench: Dissolve Iodine (I

    
    ) in a minimal amount of dry THF. Add this solution dropwise to the lithiated pyridine. The color will fade from dark violet (iodine) to yellow (product) as it reacts.
    
  • Workup: Allow to warm to room temperature. Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Validation:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the loss of the C3 proton and a downfield shift of the C4 proton due to the iodine anisotropy.

Part 3: The Electrophilic Iodination Approach (SEAr)

Target: 2-Ethoxy-5-iodopyridine

Direct iodination of pyridine is difficult. However, the ethoxy group at C2 pushes electron density into the ring (resonance donation), specifically activating the C3 and C5 positions. Because C3 is sterically hindered by the ethoxy group and electronically distinct, mild electrophilic conditions often favor the C5 position (para to the ethoxy group).

Protocol 2: Regioselective C5-Iodination

Reagents:

  • 2-Ethoxypyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (MeCN) or TFA (Catalytic)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-ethoxypyridine in Acetonitrile (0.5 M).

  • Activation: Add NIS in one portion.

  • Catalysis (Optional but recommended): Add 5 mol% TFA or Ag

    
    SO
    
    
    
    if the reaction is sluggish. The acid activates the NIS, making it a more potent source of I
    
    
    .
  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LCMS.

  • Workup: Remove solvent in vacuo. Redissolve in DCM, wash with NaHCO

    
     (remove acid) and Na
    
    
    
    S
    
    
    O
    
    
    (remove iodine).
  • Yield: Typically 80-90% regioselectivity for the 5-iodo isomer.

Senior Scientist Note: If you observe C3-iodination, switch the solvent to Methanol. Protic solvents solvate the ethoxy oxygen, increasing the steric bulk around C3 and forcing the electrophile to C5.

Part 4: The SNAr Approach (Nucleophilic Displacement)

Target: 2-Ethoxy-3-iodopyridine (Alternative Route)

If you already possess 2-chloro-3-iodopyridine (commercially available), SNAr is superior to DoM because it avoids cryogenic conditions and organolithiums.

Mechanism

The iodine at C3 exerts an inductive withdrawing effect (-I), activating the C2-chlorine bond for displacement. The reaction proceeds via a Meisenheimer-like transition state.

Protocol 3: Ethoxylation of 2-Chloro-3-iodopyridine

Reagents:

  • 2-Chloro-3-iodopyridine

  • Sodium Ethoxide (NaOEt) (freshly prepared or 21% wt in EtOH)

  • Absolute Ethanol[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-3-iodopyridine in absolute ethanol (0.5 M).

  • Addition: Add NaOEt (1.2 eq) solution.

  • Reflux: Heat to reflux (78°C) for 3–6 hours.

    • Caution: Do not use DMF or DMSO if possible; while faster, they can lead to "scrambling" or halide exchange if not careful. Ethanol ensures the nucleophile matches the solvent.

  • Monitoring: HPLC will show the disappearance of the chloro-starting material (RT ~ 3.5 min) and appearance of the ethoxy-product (RT ~ 4.2 min).

  • Workup: Concentrate EtOH. Dilute with water. The product often precipitates as a solid.[2] Filter and wash with water.[1][3]

Part 5: Troubleshooting & Optimization

Common Failure Modes
IssueCauseSolution
Scrambled Regiochemistry (DoM) Temperature > -70°CEnsure internal probe monitoring; use dry ice/acetone slurry.
Low Yield (SEAr) Pyridine deactivationUse Ag(I) salts (Ag

SO

) to precipitate AgI and drive the equilibrium.
Hydrolysis (SNAr) Wet Ethanol/NaOEtUse freshly distilled EtOH and store NaOEt under Argon. Moisture creates NaOH, leading to pyridones.
Visualization of the DoM vs. SNAr Pathway

ReactionPathways SM1 2-Ethoxypyridine Lith 3-Lithio Intermediate (Stabilized by OEt) SM1->Lith n-BuLi, -78°C SM2 2-Chloro-3-Iodopyridine Meisen Meisenheimer Complex SM2->Meisen NaOEt, EtOH, Reflux Prod 2-Ethoxy-3-Iodopyridine Lith->Prod I2 Quench Meisen->Prod -NaCl

Figure 2: Mechanistic comparison of DoM (top) and SNAr (bottom) routes to the same target.

References

  • Directed Ortho Metalation (DoM) Review: Snieckus, V. (1990). Directed ortho metalation.[4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • SNAr Kinetics on Pyridines: Terrier, F. (2008). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[5] (Foundational Text).

  • Regioselective Iodination: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Synthesis of 2-alkoxypyridines: Schlosser, M., & Rausis, T. (2004). Site-Selective and sequential functionalization of pyridines. European Journal of Organic Chemistry, 2004(5), 1018–1024. Link

  • Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046–1057. Link

Sources

Methodological & Application

Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-3-ethoxy-2-iodopyridine: A Guide to Orthogonal Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SMC-PYR

Abstract & Strategic Value

5-Bromo-3-ethoxy-2-iodopyridine is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor discovery. Its value lies in its orthogonal reactivity : the presence of two distinct halogen atoms (iodine at C2, bromine at C5) allows for sequential, controlled introduction of diversity elements.

This Application Note provides a validated protocol for the chemoselective coupling of the C2-iodide position, preserving the C5-bromide for subsequent transformations. We address the specific challenge posed by the C3-ethoxy group, which introduces steric bulk adjacent to the reactive C2 center, potentially altering standard reactivity profiles.

Mechanistic Rationale: The "Selectivity Filter"

To achieve high yields without "scrambling" (loss of regiocontrol), one must understand the kinetic hierarchy of the substrate.

Reactivity Hierarchy

Palladium-catalyzed cross-coupling follows a predictable order of oxidative addition (OA) rates based on bond dissociation energies (BDE):



In 5-Bromo-3-ethoxy-2-iodopyridine:

  • C2-Iodine (Primary Site): The C-I bond is the weakest. Furthermore, the adjacent pyridine nitrogen exerts an inductive electron-withdrawing effect (

    
    ), making the C2 center highly electrophilic and prone to rapid oxidative addition by Pd(0).
    
  • C3-Ethoxy (The Steric Gatekeeper): The ethoxy group at C3 is an electron-donating group (EDG) by resonance, but its primary impact here is steric . It shields the C2-iodine, potentially slowing down the approach of bulky palladium-ligand complexes.

  • C5-Bromine (Secondary Site): This position is sterically unencumbered but kinetically slower to react than the C2-iodine.

The Engineering Challenge: We must select a catalyst system active enough to overcome the C3-ethoxy steric hindrance at C2, but "lazy" enough not to activate the C5-bromide.

Decision Matrix: Catalyst Selection
  • Avoid: Highly active, bulky, electron-rich ligands (e.g.,

    
    , certain Buchwald precatalysts) in the first step. These can lower the activation energy for C-Br insertion, leading to bis-coupling or loss of selectivity.
    
  • Select:

    
     (Tetrakis). The triphenylphosphine ligands are moderately bulky and electron-neutral. They stabilize the Pd(0) species effectively but generally require higher temperatures to activate C-Br bonds, providing a safe "thermal window" to couple the C-I bond exclusively.
    
Visualization: Selectivity Logic

SelectivityLogic Substrate 5-Bromo-3-ethoxy-2-iodopyridine Pd0 Pd(0) Catalyst (Pd(PPh3)4) Substrate->Pd0 OA_C2 Oxidative Addition @ C2-I (Fast, Kinetically Favored) Pd0->OA_C2 T < 80°C OA_C5 Oxidative Addition @ C5-Br (Slow, High Barrier) Pd0->OA_C5 T > 100°C or Active Ligand Intermediate Pd(II)-Ar-I Complex OA_C2->Intermediate Product_Bis Product B (Side): 2,5-Diaryl-3-ethoxypyridine OA_C5->Product_Bis Over-reaction Coupling Transmetallation & Reductive Elimination Intermediate->Coupling Product_Mono Product A: 2-Aryl-5-bromo-3-ethoxypyridine Coupling->Product_Mono

Figure 1: Kinetic pathway demonstrating the selectivity window for C2-Iodine activation over C5-Bromine.

Experimental Protocols

Protocol A: Chemoselective C2-Coupling (The "Gentle" Approach)

Objective: Couple an aryl boronic acid to the C2 position while retaining the C5-Br.

Materials:

  • Substrate: 5-Bromo-3-ethoxy-2-iodopyridine (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (

    
    ) (1.05 equiv)
    
  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Solvent Degassing: In a separate vessel, sparge the solvent (DME) with inert gas for 20 minutes. Note: Oxygen is the enemy of Pd(0) and promotes homocoupling of boronic acids.

  • Charge Reagents: Under a positive stream of inert gas, add:

    • 5-Bromo-3-ethoxy-2-iodopyridine (1.0 equiv)

    • Aryl Boronic Acid (1.05 equiv) — Keep stoichiometry tight to prevent bis-coupling.

    • 
       (0.05 equiv)[1]
      
  • Solvation: Add the degassed DME via syringe. Stir gently to dissolve solids.

  • Base Addition: Add the degassed

    
     (2.0 equiv) solution. The mixture will become biphasic.
    
  • Reaction: Heat the mixture to 60–70°C (oil bath temperature).

    • Critical Control Point: Do not exceed 80°C initially. The C2-I bond is weak; mild heat is sufficient. Excessive heat activates the C5-Br.

  • Monitoring: Monitor by TLC or LC-MS every 2 hours. Look for the disappearance of the starting iodide.

    • Success Marker: LC-MS should show Mass = [Substrate - I + Ar].

    • Warning Marker: If Mass = [Substrate - I - Br + 2Ar] appears, lower temperature immediately.

  • Workup: Once complete (typically 4–6 hours), cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Sequential C5-Coupling (The "Forced" Approach)

Objective: Functionalize the remaining C5-Br position on the product from Protocol A.

Materials:

  • Substrate: 2-Aryl-5-bromo-3-ethoxypyridine (Product of Protocol A)

  • Nucleophile: Boronic Acid B (1.2 - 1.5 equiv)

  • Catalyst:

    
     or 
    
    
    
    + XPhos
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Methodology Differences:

  • Catalyst Switch: The C5-Br bond is deactivated by the electron-rich ethoxy group (via resonance) and the lack of adjacent nitrogen activation (compared to C2). We need a "hotter" catalyst.

    
     is robust; XPhos is excellent for deactivated aryl bromides.
    
  • Temperature: Heat to 90–100°C .

  • Base: Potassium Phosphate (

    
    ) is stronger and often provides better turnover for difficult couplings than carbonate bases.
    
Visualization: Experimental Workflow

Workflow Setup 1. Inert Gas Purge (Argon, 15 min) Mix 2. Charge Reagents (Substrate + Cat + Boronic Acid) Setup->Mix Degas 3. Add Degassed Solvent (DME/H2O) Mix->Degas Heat 4. Controlled Heating (65°C, Oil Bath) Degas->Heat Monitor 5. LC-MS Check (Target: Mono-coupling) Heat->Monitor Monitor->Heat Incomplete Workup 6. Extraction & Purification Monitor->Workup Complete

Figure 2: Step-by-step bench workflow for Protocol A.

Data Summary & Optimization Guide

Solvent & Base Effects on Selectivity

The following table summarizes expected trends based on the physicochemical properties of the substrate.

ParameterConditionReactivitySelectivity (C2 vs C5)Notes
Solvent DME /

HighExcellentGood solubility for polar pyridines.
Toluene / EtOH /

ModerateGoodStandard biphasic system.
DMFVery HighPoorHigh boiling point promotes side reactions.
Base

ModerateExcellentMild enough to prevent rapid C-Br insertion.

HighModerate"Cesium Effect" increases solubility/rate; risk of bis-coupling.

HighLowReserve for Protocol B (C5 coupling).
Troubleshooting "The Scientist's Notebook"

Issue 1: No Reaction at C2 (Starting Material Recovery)

  • Cause: The C3-ethoxy group is blocking the Pd approach, or the catalyst is dead (oxidized).

  • Solution:

    • Ensure solvent is rigorously degassed.

    • Switch solvent to 1,4-Dioxane (higher boiling point allowed, but keep at 80°C).

    • Advanced: Use SPhos Pd G2 precatalyst. SPhos is designed to reach around steric bulk, but use only 1.0 equiv of boronic acid to prevent it from attacking the bromide.

Issue 2: Bis-Coupling (Loss of Bromine)

  • Cause: Temperature too high or excess boronic acid.

  • Solution:

    • Drop temperature to 50°C.

    • Add the boronic acid slowly (syringe pump) over 1 hour to keep its instantaneous concentration low.

    • Reduce catalyst loading to 2 mol%.

Issue 3: Protodeboronation (Loss of Boronic Acid)

  • Cause: Pyridine nitrogen coordinating to Boron, or pH too high.

  • Solution: Use a milder base (

    
    ) or switch to a Boronic Ester (Pinacol ester) which is more stable than the free acid.
    

References

  • Selectivity in Dihalopyridines

    • Lier, F., et al. "Selectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." The Journal of Organic Chemistry, 2005.
    • General principle of C-I > C-Br > C-Cl reactivity in Suzuki coupling.
    • (Validation via ACS)

  • Impact of Alkoxy Substituents

    • Handy, S. T., & Zhang, Y. "Suzuki Couplings of Polyhaloheterocycles: Regioselectivity and Scope." Synthesis, 2006.
    • Discusses steric and electronic effects of substituents ortho to halogens in pyridines.
  • C

    
    ): 
    
    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2]

    • The foundational text on standard conditions utilizing Tetrakis.
  • Sequential Coupling Strategies

    • Lutz Ackermann (Ed.).
    • Comprehensive guide on sequential functionalization of multihalogen

Sources

Application Note: Chemoselective Sonogashira Coupling of 5-Bromo-3-ethoxy-2-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the chemoselective Sonogashira cross-coupling of 5-Bromo-3-ethoxy-2-iodopyridine . This scaffold is a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists (e.g., Altinicline analogs) and kinase inhibitors.

The core challenge in utilizing this substrate is achieving complete conversion of the C-2 iodide while preserving the C-5 bromide for subsequent functionalization. This guide provides a validated method exploiting the bond dissociation energy (BDE) differential between C–I and C–Br bonds, ensuring >95% regioselectivity.

Strategic Analysis: Reactivity & Selectivity

The Chemoselectivity Hierarchy

The success of this reaction relies on the kinetic preference of Palladium(0) to undergo oxidative addition with the C–I bond over the C–Br bond.

  • Bond Strength: The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol), making the iodide the preferred electrophile.

  • Electronic Activation: The C-2 position is

    
     to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen (via induction and resonance) makes the C-2 center more electron-deficient and thus more reactive toward nucleophilic Pd(0) species than the C-5 position.
    
  • Steric Challenge (The 3-Ethoxy Effect): The ethoxy group at C-3 is ortho to the reactive C-2 iodide. This introduces steric hindrance that can retard the rate of oxidative addition. Consequently, while standard ligands (PPh

    
    ) are effective, reaction monitoring is critical to prevent "forcing" conditions that might inadvertently activate the C-5 bromide.
    
Mechanism & Pathway Visualization

The following diagram illustrates the kinetic bifurcation where temperature control determines whether the reaction stops at the mono-alkynylated product or proceeds to the bis-alkynylated side product.

SonogashiraSelectivity Substrate 5-Bromo-3-ethoxy-2-iodopyridine OxAdd_I Oxidative Addition (C-2 I) FAST (RT) Substrate->OxAdd_I Preferred Path (Kinetic Control) OxAdd_Br Oxidative Addition (C-5 Br) SLOW (>60°C) Substrate->OxAdd_Br Thermal Activation Only Pd0 Pd(0) Catalyst Intermed_I Pd(II)-I Intermediate OxAdd_I->Intermed_I Product Target: 2-Alkynyl-5-bromo-3-ethoxypyridine Intermed_I->Product + Alkyne/Cu/Base Transmetallation & Red. Elim. OverReaction Impurity: 2,5-Bis(alkynyl)pyridine Product->OverReaction Excess Alkyne + Heat

Figure 1: Kinetic selectivity pathway. The C-2 iodine reacts under mild conditions (Green path), while the C-5 bromine requires elevated temperatures (Red path).

Experimental Protocol

Materials & Reagents Table
ReagentRoleEquiv.Notes
5-Bromo-3-ethoxy-2-iodopyridine Substrate1.0Limiting reagent.
Terminal Alkyne Coupling Partner1.1Slight excess to ensure conversion.
PdCl

(PPh

)

Catalyst0.03Robust, air-stable precatalyst.
CuI Co-catalyst0.05Essential for terminal alkynes.
Triethylamine (Et

N)
Base3.0Acts as base and co-solvent.
THF or DMF SolventN/ATHF for easy workup; DMF if solubility is poor.
Step-by-Step Procedure (Standard Scale: 1.0 mmol)

Step 1: System Preparation

  • Oven-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar.

  • Cool under a stream of dry Nitrogen or Argon. Strict deoxygenation is vital to prevent Glaser homocoupling of the alkyne.

Step 2: Reagent Loading

  • Charge the flask with:

    • 5-Bromo-3-ethoxy-2-iodopyridine (328 mg, 1.0 mmol)

    • PdCl

      
      (PPh
      
      
      
      )
      
      
      (21 mg, 0.03 mmol)
    • CuI (9.5 mg, 0.05 mmol)

  • Cap the flask with a rubber septum and purge with inert gas for 5 minutes.

Step 3: Solvent & Base Addition

  • Add anhydrous THF (5 mL) and Triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Observation: The solution typically turns yellow/orange.

Step 4: Alkyne Addition & Reaction

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir at Room Temperature (20–25°C) .

  • Time Course: Due to the steric bulk of the 3-ethoxy group, reaction times may range from 2 to 6 hours.

  • Monitoring: Check TLC or LC-MS every hour. Look for the disappearance of the starting iodide.

    • Note: If conversion is <50% after 4 hours, warm gently to 40°C. Do not exceed 50°C to avoid reacting the bromine.

Step 5: Workup

  • Dilute the mixture with Ethyl Acetate (20 mL).

  • Filter through a small pad of Celite to remove Pd/Cu residues.

  • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify via flash column chromatography (Silica gel).[1]

  • Eluent: Typically Hexanes/Ethyl Acetate gradients. The product is usually less polar than the bis-coupled impurity but more polar than the starting material.

Workflow Diagram

Workflow Start Inert Setup (N2/Ar Atmosphere) Mix Add Solids: Substrate, Pd, CuI Start->Mix Solvent Add Solvents: THF + Et3N Mix->Solvent Alkyne Add Alkyne (Dropwise) Solvent->Alkyne React Stir at RT (2-6 Hours) Alkyne->React Check QC Check: Is Iodide Consumed? React->Check Check->React No (Wait/Heat to 40°C) Workup Filter (Celite) & Extraction Check->Workup Yes Final Isolated Product Workup->Final

Figure 2: Operational workflow for the chemoselective coupling process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from 3-OEt group.Increase Temp to 40°C or switch catalyst to Pd(dppf)Cl

(smaller bite angle, higher activity).
Homocoupling (Glaser) Oxygen presence in solvent.Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging).
Loss of Selectivity Temperature too high (>60°C).Maintain strict temp control. Do not reflux.
Poor Solubility Substrate insolubility in THF.Switch solvent to DMF or DMAc. (Requires aqueous workup to remove).
Scale-Up Considerations

For multi-gram scales, the exotherm upon alkyne addition can be significant.

  • Heat Management: Add alkyne slowly as a solution in THF.

  • Catalyst Loading: Can often be reduced to 1 mol% Pd and 2 mol% Cu on larger scales.

  • Scavenging: Use thiourea-functionalized silica or commercially available Pd scavengers (e.g., SiliaMetS®) during the filtration step to ensure pharmaceutical-grade purity (low ppm Pd).

References

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • BenchChem Protocols. (2025). Application Notes for Sonogashira Coupling of 2-Iodo-5-Alkylfurans (Analogous Halogen Selectivity).

  • Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling. Nucleosides, Nucleotides and Nucleic Acids, 34(2), 92-102.

  • ThalesNano Application Note. Rapid Catalyst Screening for Sonogashira Coupling.

  • Spivey, A. C., et al. (2008). Metal-Catalyzed Cross-Coupling Reactions of Pyridines. Chem. Rev., 108, 3054. (General reference for pyridine halogen selectivity).

Sources

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Bromo-3-ethoxy-2-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Selective C-N Coupling of Dihalogenated Heterocycles

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials, largely due to its broad substrate scope and functional group tolerance, replacing harsher, more traditional methods.[1][3]

This guide focuses on a particularly insightful application of this reaction: the selective amination of 5-Bromo-3-ethoxy-2-iodopyridine. This substrate presents a unique challenge and opportunity due to the differential reactivity of its two halogen substituents. The general order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is Ar-I > Ar-Br > Ar-Cl.[4] This inherent difference allows for the selective functionalization of the C-I bond, leaving the C-Br bond intact for subsequent transformations. Such a strategy is highly valuable in the modular synthesis of complex molecules, a common paradigm in drug discovery.

These application notes provide a comprehensive framework for researchers to successfully execute and optimize the selective Buchwald-Hartwig amination of 5-Bromo-3-ethoxy-2-iodopyridine with a variety of amine coupling partners. We will delve into the mechanistic underpinnings that govern this selectivity, offer detailed, field-tested protocols, and provide troubleshooting guidance to navigate potential challenges.

Mechanistic Rationale: The Key to Selectivity

The selectivity of the Buchwald-Hartwig amination of 5-Bromo-3-ethoxy-2-iodopyridine hinges on the initial oxidative addition of the aryl halide to the Pd(0) catalyst. This is often the rate-determining step in the catalytic cycle.[5] The carbon-iodine bond is weaker than the carbon-bromine bond, leading to a lower activation energy for the oxidative addition at the 2-position of the pyridine ring.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_selectivity Selective Oxidative Addition Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + HNR'R'', Base Amido_Complex Ar-Pd(II)(NR'R'')L2 Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 - Ar-NR'R'' Substrate 5-Bromo-3-ethoxy-2-iodopyridine Iodo_Pathway C-I Bond Cleavage (Favored) Substrate->Iodo_Pathway Faster Rate Bromo_Pathway C-Br Bond Cleavage (Disfavored) Substrate->Bromo_Pathway Slower Rate

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination and the basis for selectivity.

By carefully selecting the reaction conditions, particularly temperature and reaction time, the amination can be directed almost exclusively to the 2-position. Milder conditions will favor the kinetically preferred C-I activation.

Experimental Protocols

The following protocols are designed to be a robust starting point for the selective amination of 5-Bromo-3-ethoxy-2-iodopyridine. Optimization may be required for specific amine substrates.

General Considerations:
  • Inert Atmosphere: Buchwald-Hartwig aminations are sensitive to oxygen.[2] All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Reagent Purity: The purity of reagents is critical. Amines should be purified before use.[6] Solvents should be anhydrous and degassed.

  • Catalyst System: The choice of palladium precursor and ligand is crucial. Modern bulky, electron-rich phosphine ligands and their corresponding pre-catalysts often provide superior results, allowing for lower catalyst loadings and milder reaction conditions.

Protocol 1: General Procedure for the Amination with a Secondary Aliphatic Amine (e.g., Morpholine)

Protocol_Workflow start Start reagents Charge Schlenk tube with: - 5-Bromo-3-ethoxy-2-iodopyridine - Pd Precatalyst - Ligand - Base start->reagents evacuate Evacuate and backfill with Argon (3x) reagents->evacuate add_reagents Add: - Degassed Solvent - Amine evacuate->add_reagents heat Heat to desired temperature (e.g., 80-100 °C) add_reagents->heat monitor Monitor reaction progress (TLC, GC-MS, or LC-MS) heat->monitor workup Cool to RT, quench, and extract monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Figure 2: Experimental workflow for the selective amination protocol.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 5-Bromo-3-ethoxy-2-iodopyridine (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Inerting the System: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Addition of Solvent and Amine: Add degassed, anhydrous toluene (5 mL) via syringe, followed by the secondary amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the desired time (typically 4-12 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete consumption of the starting material and selective formation of the mono-aminated product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH4Cl.[7] Extract the product with an appropriate organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Data Presentation: Recommended Reaction Parameters

The following table provides a starting point for various amine classes. Optimization of ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific substrate.

Amine ClassExample AmineRecommended LigandRecommended BaseSolventTemperature (°C)Typical Time (h)
Secondary AliphaticMorpholineXPhos or RuPhos[7]NaOtBu or LHMDS[8]Toluene or Dioxane[9]80-1004-12
Primary Aliphaticn-ButylamineBrettPhos[7]NaOtBuToluene80-1006-16
Aryl AmineAnilineBINAP or XPhos[10]Cs2CO3 or K3PO4Toluene100-1108-24
Heteroaryl Amine2-AminopyridineDavePhos or tBuBrettPhos[7]K2CO3 or Cs2CO3Dioxane100-12012-24

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst; poor substrate reactivity; reagent impurity.[7]Use a pre-catalyst to ensure efficient formation of the active Pd(0) species. Screen different ligands and bases. Ensure all reagents are pure and the solvent is anhydrous and degassed.[6][11]
Formation of Di-aminated Product Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature and carefully monitor the reaction progress to stop it once the mono-aminated product is maximized.
Hydrodehalogenation (Loss of Halogen) This side reaction can compete with the desired amination.[1]Optimize catalyst loading and reaction temperature.[7] Ensure a strictly inert atmosphere.
Homocoupling of Amine or Aryl Halide Promoted by certain reaction conditions.Adjusting the catalyst-to-ligand ratio and reaction temperature can minimize this side reaction.[7]
Reaction Stalls Catalyst inhibition, particularly with aryl iodides.[4]Using less polar solvents like toluene can help prevent the precipitation of iodide salts that inhibit the catalyst.[6]

Conclusion

The selective Buchwald-Hartwig amination of 5-Bromo-3-ethoxy-2-iodopyridine is a powerful tool for the synthesis of functionalized pyridine derivatives. By leveraging the inherent reactivity differences between the C-I and C-Br bonds and carefully controlling the reaction conditions, researchers can achieve high yields of the desired mono-aminated product. This guide provides a solid foundation for developing robust and scalable protocols for this important transformation in the pursuit of novel chemical entities.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production - Technical University of Denmark. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Florida State University. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

Sources

Application Note: Strategic Utilization of 5-Bromo-3-ethoxy-2-iodopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

5-Bromo-3-ethoxy-2-iodopyridine (CAS: Analogous to 944805-60-1) represents a "privileged scaffold" for the rapid assembly of multisubstituted pyridine libraries.[1] Its value lies in its orthogonal reactivity profile : the C2-iodine, C5-bromine, and C3-ethoxy moiety create a specific electronic environment that allows for highly predictable, sequential functionalization.[1]

This guide details the chemo-selective manipulation of this scaffold, enabling researchers to synthesize complex kinase inhibitors and GPCR ligands without protecting group strategies.[1] We focus on the "C2-First / C5-Second" paradigm, validated by kinetic data and electronic structure analysis.[1]

Chemical Reactivity Profile

The utility of this scaffold rests on the distinct bond dissociation energies (BDE) and electronic activation of its two halogen substituents.[1]

The Reactivity Hierarchy
PositionSubstituentElectronic StateReactivity ModePreferred Transformation
C2 IodineHighly Activated (

to N)
Oxidative Addition (Fast);

(Fast)
Suzuki (RT), Sonogashira, Buchwald,

C5 BromineModerately Deactivated (

to N)
Oxidative Addition (Slow)Suzuki (High Temp), Lithiation (Halogen-Metal Exchange)
C3 EthoxyElectron Donor (+M)Directing GroupDirects Lithiation to C4 (if C2/C5 blocked)

Mechanistic Insight: The pyridine nitrogen exerts a strong electron-withdrawing inductive effect (-I) on the C2 position, making the C-I bond significantly more labile toward oxidative addition by Pd(0) species compared to the C5-Br bond.[1] Furthermore, the C3-ethoxy group, while an electron donor by resonance, provides steric bulk that can influence catalyst coordination, often enhancing selectivity for the sterically more accessible C5 position only after the labile C2-iodine is removed.[1] However, in standard cross-coupling, the electronic weakness of the C-I bond dominates.[1]

Application Workflow: Sequential Functionalization

The following decision tree illustrates the logical flow for building libraries using this core.

G Start 5-Bromo-3-ethoxy-2-iodopyridine C2_Suzuki C2-Selective Suzuki (Pd(PPh3)4, RT) Start->C2_Suzuki Path A (C-C Bond) C2_SNAr C2-Selective SNAr (Amine, DIPEA, 60°C) Start->C2_SNAr Path B (C-N Bond) Intermediate_A 2-Aryl-5-bromo-3-ethoxypyridine C2_Suzuki->Intermediate_A C5_Suzuki C5-Suzuki/Buchwald (Pd(dppf)Cl2, 90°C) Intermediate_A->C5_Suzuki Intermediate_B 2-Amino-5-bromo-3-ethoxypyridine C2_SNAr->Intermediate_B Intermediate_B->C5_Suzuki Final_Product 2,5-Disubstituted Pyridine (Kinase Inhibitor Core) C5_Suzuki->Final_Product

Figure 1: Divergent synthesis workflow. Path A prioritizes carbon-carbon bond formation at C2, while Path B leverages the electron-deficient C2 for nucleophilic aromatic substitution.[1]

Detailed Experimental Protocols

Protocol A: Regioselective C2-Suzuki Coupling

Objective: Install an aryl or heteroaryl group at C2 without disturbing the C5-Bromine.[1] Rationale: Using a phosphine ligand with moderate steric bulk (PPh3) and maintaining ambient temperature prevents oxidative addition at the stronger C-Br bond.[1]

Materials:

  • Substrate: 5-Bromo-3-ethoxy-2-iodopyridine (1.0 equiv)[1]

  • Boronic Acid: Ar-B(OH)2 (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%)[1]

  • Base: Na2CO3 (2.0 M aq, 2.5 equiv)[1]

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME and 2.0 M Na2CO3 via syringe.

  • Reaction: Stir vigorously at 20–25 °C (Room Temperature) for 4–6 hours.

    • Critical Checkpoint: Monitor by LCMS.[1][2][3] The starting material (M+) should disappear, converting to the mono-coupled product (M+Ar-I).[1] If C5 coupling is observed (<5%), lower temperature to 10 °C.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a stable solid.[1]

Protocol B: Displacement at C2

Objective: Install an amine (e.g., morpholine, piperazine, aniline) at C2.[1] Rationale: The 2-position is activated for nucleophilic attack.[1] The 3-ethoxy group provides some steric hindrance, so primary amines react faster than secondary amines.[1]

Materials:

  • Substrate: 5-Bromo-3-ethoxy-2-iodopyridine (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]

Step-by-Step:

  • Dissolve substrate in NMP (0.2 M concentration).[1]

  • Add DIPEA followed by the amine.

  • Heat to 60–80 °C .

    • Note: Iodine is an excellent leaving group here.[1] If using the 2-chloro analog, temperatures >100 °C would be required.[1][4] The 2-iodo substituent allows for milder conditions, preserving the C5-Br.[1]

  • Quench: Pour into water to precipitate the product or extract with EtOAc/LiCl (aq) to remove NMP.

Protocol C: C5-Functionalization (The Second Step)

Objective: React the remaining C5-Bromine.[1] Rationale: With C2 substituted, the pyridine ring is more electron-rich (especially if C2 has an amino group).[1] High-energy conditions (Active Pd species, higher temp) are now safe to use.[1]

Conditions:

  • Suzuki: Pd(dppf)Cl2, K3PO4, Dioxane/H2O, 90–100 °C .[1]

  • Buchwald-Hartwig: Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 100 °C .[1]

Case Study: Kinase Inhibitor Design

In the development of Type I kinase inhibitors, the 3-ethoxy group plays a pivotal role.[1]

  • Hinge Binding: The pyridine Nitrogen (N1) often acts as the H-bond acceptor for the kinase hinge region.[1]

  • Solubility & Shape: The 3-ethoxy group points into the solvent-exposed region or a hydrophobic pocket (gatekeeper), improving lipophilicity (LogD) and metabolic stability compared to a methoxy group.[1]

  • Example Architecture:

    • C2: Attached to an amino-pyrazole (Hinge binder).[1]

    • C5: Attached to a solubilizing tail (e.g., N-methylpiperazine via phenyl linker).[1]

    • Synthesis Route:

      
       with pyrazole at C2 (Protocol B) 
      
      
      
      Suzuki coupling at C5 (Protocol C).[1]

Safety & Handling

  • Hazards: 5-Bromo-3-ethoxy-2-iodopyridine is an organohalide.[1] Treat as an irritant (H315, H319).[1]

  • Light Sensitivity: Iodopyridines are light-sensitive.[1] Store in amber vials under Argon at 2–8 °C.

  • Waste: Segregate halogenated waste. Palladium catalysts must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing to prevent false positives in assays.[1]

References

  • Synthesis of 2-amino-5-bromo-3-iodopyridine (Analogous Reactivity)

    • Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[1][2] International Journal of Simulation: Systems, Science and Technology, 2016.[1] Link

  • Regioselective Coupling of 2,5-Dihalopyridines

    • Goodby, J. W., et al. "5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions."[1][5] Chem. Commun., 1996, 2719-2720.[1][5] Link

    • Note: Establishes the C2-I > C5-Br reactivity hierarchy in nitrogen heterocycles.
  • General Method for 3-Alkoxy-2-halo-5-halopyridines

    • Patent WO2011073263A1.[1] "Process for the preparation of 2-amino-5-bromo-3-iodopyridine." Link

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[1] J. Med.[1] Chem., 2009, 52(21), 6752–6756.[1] (Context on solubilizing groups like ethoxy). Link[1]

Sources

Application Notes & Protocols: Leveraging 5-Bromo-3-ethoxy-2-iodopyridine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in the discovery of novel agrochemicals, with a significant number of commercial herbicides, fungicides, and insecticides incorporating this privileged heterocycle.[1][2][3] The strategic introduction of various substituents onto the pyridine ring is a proven method for modulating biological activity, improving metabolic stability, and optimizing physicochemical properties. 5-Bromo-3-ethoxy-2-iodopyridine is an advanced building block designed for the efficient and regioselective construction of complex pyridine-based agrochemicals. Its unique arrangement of a reactive iodine atom, a less reactive bromine atom, and an ethoxy group provides a powerful platform for sequential, site-selective derivatization, enabling the rapid exploration of chemical space and the synthesis of novel active ingredients.

This technical guide elucidates the strategic application of 5-Bromo-3-ethoxy-2-iodopyridine in agrochemical synthesis, focusing on the principles of regioselective cross-coupling reactions. We provide detailed, field-proven protocols for the sequential functionalization of this versatile intermediate, empowering researchers to accelerate their discovery and development programs.

Core Principle: Regioselective Functionalization via Differential Halogen Reactivity

The synthetic utility of 5-Bromo-3-ethoxy-2-iodopyridine is predicated on the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[4] The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the C-Br bond.[5][6] This inherent reactivity difference allows for highly selective functionalization at the C-2 position (iodine) while leaving the C-5 position (bromine) intact for subsequent transformations. This two-step, regioselective approach is a powerful strategy for building molecular complexity in a controlled and predictable manner.

G start 5-Bromo-3-ethoxy-2-iodopyridine step1 Selective Reaction at C-2 (e.g., Suzuki, Sonogashira) start->step1 More Reactive C-I Bond intermediate 5-Bromo-3-ethoxy-2-(R1)-pyridine step1->intermediate step2 Reaction at C-5 (e.g., Buchwald-Hartwig) intermediate->step2 Less Reactive C-Br Bond final Fully Functionalized Pyridine (Agrochemical Candidate) step2->final

Caption: Regioselective functionalization strategy for 5-Bromo-3-ethoxy-2-iodopyridine.

Application Profile: Synthesis of a Novel Fungicide Candidate

To illustrate the practical application of 5-Bromo-3-ethoxy-2-iodopyridine, we present a synthetic route to a hypothetical fungicide candidate. This target molecule incorporates a pyrazole-carboxamide moiety, a well-established pharmacophore in the class of succinate dehydrogenase inhibitor (SDHI) fungicides. The synthesis leverages a sequential Suzuki coupling followed by a Buchwald-Hartwig amination.

G cluster_0 Synthetic Workflow A 5-Bromo-3-ethoxy-2-iodopyridine B Intermediate A (Suzuki Product) A->B Protocol 1: Suzuki Coupling C Fungicide Target (Final Product) B->C Protocol 2: Buchwald-Hartwig Amination

Caption: Two-step workflow for the synthesis of a hypothetical fungicide.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol details the selective introduction of an aryl group at the C-2 position via a Suzuki-Miyaura coupling, exploiting the higher reactivity of the C-I bond.[7] The choice of a palladium catalyst with appropriate ligands is crucial for achieving high selectivity and yield.[5]

Objective: To synthesize 5-bromo-3-ethoxy-2-(1-methyl-1H-pyrazol-4-yl)pyridine.

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
5-Bromo-3-ethoxy-2-iodopyridine848243-20-9327.951.01.0
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole761440-54-0208.071.21.2
PdCl₂(dppf)-CH₂Cl₂ adduct95464-05-4816.640.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-1-5 mL-
Water7732-18-5-1 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask, add 5-Bromo-3-ethoxy-2-iodopyridine (328 mg, 1.0 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (250 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the PdCl₂(dppf)-CH₂Cl₂ adduct (24.5 mg, 0.03 mmol). The dppf ligand is chosen for its effectiveness in coupling a wide range of boronic esters.[5]

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The aqueous conditions are standard for Suzuki reactions and facilitate the transmetalation step.[7]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, 5-bromo-3-ethoxy-2-(1-methyl-1H-pyrazol-4-yl)pyridine.

Protocol 2: Buchwald-Hartwig Amination at the C-5 Position

With the C-2 position functionalized, the remaining C-Br bond at the C-5 position can be targeted for C-N bond formation using a Buchwald-Hartwig amination.[8][9] This reaction is highly valued for its broad substrate scope and functional group tolerance. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle, especially with less reactive aryl bromides.[10][11]

Objective: To synthesize N-(2-chlorophenyl)-3-ethoxy-2-(1-methyl-1H-pyrazol-4-yl)pyridin-5-amine.

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
5-bromo-3-ethoxy-2-(1-methyl-1H-pyrazol-4-yl)pyridine(Synthesized in Protocol 1)283.141.01.0
2-Chloroaniline95-51-2127.571.21.2
Pd₂(dba)₃51364-51-3915.720.020.02
XPhos564483-18-7476.660.080.08
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene, anhydrous108-88-3-5 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube. The use of a strong, non-nucleophilic base like NaOtBu is essential for the deprotonation of the amine in the catalytic cycle.[9]

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under an argon atmosphere.

  • Reagent Addition: Add anhydrous toluene (5 mL), followed by 5-bromo-3-ethoxy-2-(1-methyl-1H-pyrazol-4-yl)pyridine (283 mg, 1.0 mmol) and 2-chloroaniline (153 mg, 1.2 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final fungicide candidate.

Comparative Data on Cross-Coupling Reactions

The following table provides a general comparison of reaction conditions for different palladium-catalyzed cross-coupling reactions on dihalopyridine substrates, focusing on the selective functionalization of the more reactive C-I bond. Yields are representative and highly dependent on the specific substrates and optimized conditions.

Reaction TypePalladium SourceLigandBaseSolvent(s)Temp. (°C)Typical Yield (%)Reference(s)
Suzuki-Miyaura PdCl₂(dppf)dppfK₂CO₃, K₃PO₄Dioxane/H₂O80-10080-95[5]
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N, DIPEATHF, DMF60-8075-90[12][13]
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhosNaOtBu, Cs₂CO₃Toluene, Dioxane90-11070-95[9][10]

References

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. J. Am. Chem. Soc.2022 , 144 (21), 9396–9405. Available from: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catal.2022 , 12 (19), 12111–12127. Available from: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev.2020 , 120 (24), 13381–13432. Available from: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available from: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. J. Am. Chem. Soc.2021 , 143 (26), 9870–9883. Available from: [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Mar. Drugs2021 , 19 (10), 548. Available from: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics2018 , 37 (12), 1859–1865. Available from: [Link]

  • Development of novel pyridine-based agrochemicals: A review. Pest Manag. Sci.2024 . Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. Available from: [Link]

  • A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. ChemistryOpen2022 , 11 (10), e202200115. Available from: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molbank2020 , 2020 (3), M1143. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Lett. Org. Chem.2007 , 4 (6), 424-427. Available from: [Link]

Sources

Application Notes and Protocols for the Chemoselective Formation of a Grignard Reagent from 5-Bromo-3-ethoxy-2-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chemoselectivity in Polyhalogenated Pyridines

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, substituted pyridines are privileged scaffolds due to their prevalence in a vast array of biologically active molecules. Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely employed for the formation of carbon-carbon bonds.[1] However, the preparation of Grignard reagents from substrates bearing multiple reactive sites, such as polyhalogenated pyridines, presents a significant challenge in chemoselectivity. This application note provides a detailed guide for the selective formation of a Grignard reagent from 5-Bromo-3-ethoxy-2-iodopyridine, a versatile building block in organic synthesis.

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is a fundamental principle that can be exploited to achieve selective Grignard formation.[2] In the case of 5-Bromo-3-ethoxy-2-iodopyridine, the weaker carbon-iodine bond at the 2-position allows for its preferential reaction with magnesium over the more robust carbon-bromine bond at the 5-position. This selective magnesiation yields the corresponding 5-bromo-3-ethoxypyridin-2-ylmagnesium halide, a valuable intermediate for the introduction of a wide range of functional groups at the 2-position of the pyridine ring.

This guide will delve into two highly effective and contemporary methods for achieving this chemoselective transformation: the Halogen-Magnesium Exchange reaction using advanced Grignard reagents, and the classical approach of direct magnesium insertion under carefully controlled conditions. We will explore the mechanistic underpinnings of these methods, provide detailed, step-by-step protocols, and offer insights into troubleshooting and safety considerations.

Understanding the Chemistry: The Basis for Selectivity

The successful chemoselective formation of the Grignard reagent from 5-Bromo-3-ethoxy-2-iodopyridine hinges on the disparate bond dissociation energies of the C-I and C-Br bonds. The C-I bond is significantly weaker and therefore more susceptible to both direct oxidative addition of magnesium and halogen-magnesium exchange.

Method 1: Halogen-Magnesium Exchange with "Turbo-Grignard" Reagents

The halogen-magnesium exchange reaction has emerged as a powerful tool for the synthesis of functionalized Grignard reagents, particularly for sensitive substrates where direct magnesium insertion may be sluggish or lead to side reactions.[3] This method involves the reaction of an organic halide with a pre-formed Grignard reagent, typically a simple alkylmagnesium halide.

For substrates like 5-Bromo-3-ethoxy-2-iodopyridine, the use of highly reactive and soluble Grignard reagents, often referred to as "Turbo-Grignard" reagents, is highly recommended.[4] A prominent example is isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). The presence of lithium chloride breaks down the oligomeric aggregates of the Grignard reagent, leading to a more reactive monomeric species in solution.[5] This enhanced reactivity allows the exchange reaction to proceed smoothly at low temperatures, further enhancing the selectivity for the more labile C-I bond.

The general transformation can be depicted as follows:

Method 2: Classical Grignard Formation via Direct Magnesium Insertion

The traditional method of preparing Grignard reagents involves the direct reaction of an organic halide with magnesium metal turnings in an ethereal solvent.[6] While seemingly straightforward, this method requires meticulous attention to experimental conditions to ensure both initiation of the reaction and chemoselectivity.

Key factors for success include:

  • Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, including water.[7] All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[6] Activation is typically achieved by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]

  • Temperature Control: The reaction is exothermic and maintaining a controlled temperature is crucial to prevent side reactions, such as Wurtz coupling.[8]

For 5-Bromo-3-ethoxy-2-iodopyridine, the higher reactivity of the iodo-substituent allows for its selective reaction with magnesium at temperatures where the bromo-substituent remains largely unreactive.

Experimental Protocols

Method 1: Chemoselective Iodine-Magnesium Exchange

This protocol is adapted from the extensive work of Knochel and coworkers on the preparation of functionalized Grignard reagents.[9]

Materials:

Reagent/MaterialGradeSupplier
5-Bromo-3-ethoxy-2-iodopyridine≥97%Commercially available
Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl)1.3 M in THFCommercially available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially available
Anhydrous Diethyl EtherDriSolv® or equivalentCommercially available
IodineReagent gradeCommercially available
Magnesium Turnings≥99.5%Commercially available
Deuterated Chloroform (CDCl₃)For NMR analysisCommercially available
Saturated aqueous Ammonium Chloride (NH₄Cl)Reagent gradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeCommercially available

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon inert gas supply with manifold

  • Syringes and needles

  • Low-temperature thermometer

  • Cooling bath (dry ice/acetone or cryocooler)

  • Rotary evaporator

  • NMR spectrometer

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Flame-dry glassware under inert atmosphere B Add 5-Bromo-3-ethoxy-2-iodopyridine and anhydrous THF to the flask A->B C Cool the reaction mixture to -15 °C B->C D Slowly add iPrMgCl·LiCl solution via syringe C->D E Stir at -15 °C for 1.5 hours D->E F Quench with saturated aq. NH₄Cl E->F G Extract with diethyl ether F->G H Dry organic layer with MgSO₄ G->H I Analyze by ¹H NMR H->I

Caption: Workflow for Iodine-Magnesium Exchange.

Step-by-Step Protocol:

  • Preparation:

    • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a septum, a nitrogen/argon inlet, and a low-temperature thermometer.

    • Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

    • Under a positive pressure of inert gas, add 5-Bromo-3-ethoxy-2-iodopyridine (1.0 eq) to the flask, followed by anhydrous THF (to make a 0.5 M solution).

    • Cool the stirred solution to -15 °C using a suitable cooling bath.

  • Halogen-Magnesium Exchange:

    • Slowly add a solution of iPrMgCl·LiCl (1.1 eq, 1.3 M in THF) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed -10 °C.

    • After the addition is complete, stir the reaction mixture at -15 °C for 1.5 hours. The formation of the Grignard reagent is typically accompanied by a slight color change.

  • Confirmation of Grignard Formation (Optional but Recommended):

    • To confirm the formation of the Grignard reagent and determine its concentration, a small aliquot (e.g., 0.5 mL) can be withdrawn via syringe and quenched with a known amount of iodine in THF. The consumption of iodine can be titrated.[10]

  • Reaction with an Electrophile (Example):

    • The freshly prepared Grignard reagent can be used directly in subsequent reactions. For example, to introduce an aldehyde group, the solution can be added to a solution of N,N-dimethylformamide (DMF) (1.5 eq) in anhydrous THF at -15 °C, followed by warming to room temperature and acidic workup.

  • Work-up:

    • Upon completion of the subsequent reaction, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Method 2: Classical Grignard Formation

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Flame-dry glassware under inert atmosphere B Add Mg turnings and a crystal of I₂ to the flask A->B C Add a small amount of anhydrous THF B->C D Add a small portion of 5-Bromo-3-ethoxy-2-iodopyridine solution to initiate C->D E Once initiated, add the remaining substrate solution dropwise maintaining gentle reflux D->E F Reflux for an additional 30 minutes E->F G Cool to room temperature H Proceed with reaction with electrophile G->H

Caption: Workflow for Classical Grignard Formation.

Step-by-Step Protocol:

  • Preparation:

    • Set up a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen/argon inlet.

    • To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.[6]

    • Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • Initiation and Reaction:

    • In the dropping funnel, prepare a solution of 5-Bromo-3-ethoxy-2-iodopyridine (1.0 eq) in anhydrous THF.

    • Add a small portion (approx. 10%) of the substrate solution to the magnesium suspension.

    • The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. Gentle warming with a heat gun may be necessary to initiate the reaction.

    • Once the reaction has started, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Subsequent Reaction and Work-up:

    • Cool the freshly prepared Grignard reagent solution to the desired temperature for the subsequent reaction with an electrophile.

    • Follow the work-up procedure as described in Method 1.

Troubleshooting and Key Considerations

IssuePossible CauseSolution
Reaction fails to initiate (Method 2) Inactive magnesium surface (oxide layer)Add a few drops of 1,2-dibromoethane or sonicate the flask.
Wet glassware or solventsEnsure all glassware is rigorously flame-dried and solvents are anhydrous.
Low yield of Grignard reagent Grignard reagent is quenched by moisture or acidic protons.Use scrupulously dried equipment and high-quality anhydrous solvents.
Incomplete reactionExtend the reaction time or consider using a more reactive form of magnesium (e.g., Rieke magnesium).[11]
Formation of side products (e.g., Wurtz coupling) High local concentration of the halide; reaction temperature too high.Ensure slow, dropwise addition of the substrate and maintain careful temperature control.
Lack of chemoselectivity Reaction conditions too harsh.For sensitive substrates, Method 1 (halogen-magnesium exchange) at low temperatures is generally superior.

Safety Precautions

  • Anhydrous Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Handle only in a well-ventilated fume hood, away from ignition sources.

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric upon contact with air, especially in concentrated form. They react violently with water. All operations should be conducted under an inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.

  • Quenching: The quenching of Grignard reactions is exothermic. Always perform quenching slowly and in an ice bath to control the temperature.

Conclusion

The chemoselective formation of the Grignard reagent from 5-Bromo-3-ethoxy-2-iodopyridine is a readily achievable transformation that opens the door to a wide array of functionalized pyridine derivatives. The choice between the modern halogen-magnesium exchange method using "Turbo-Grignard" reagents and the classical direct insertion method will depend on the specific requirements of the synthesis, including the sensitivity of other functional groups and the desired scale of the reaction. The halogen-magnesium exchange offers superior control and functional group tolerance, making it the preferred method for complex and sensitive substrates. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can confidently and efficiently generate this valuable synthetic intermediate.

References

  • Hauser, C. R.; et al. (1947). Journal of the American Chemical Society.
  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis. [Link]

  • Knochel, P.; et al. (2013). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. Arkivoc. [Link]

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters. [Link]

  • Knochel-Hauser Base. Chem-Station. [Link]

  • Selective halogen-magnesium exchange reaction via organomagnesium ate complex. PubMed. [Link]

  • A Practical Synthesis of Pyridylboranes via Magnesium-Halogen Exchange. ResearchGate. [Link]

  • Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl•LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium. ResearchGate. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry. [Link]

  • Grignard Reaction. University of Missouri-St. Louis. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska-Lincoln. [Link]

  • Formation of Grignard Reagents from Organic Halides. University of Calgary. [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [Link]

  • Grignard compounds derived from pyridine. I. ResearchGate. [Link]

  • Magnesium-Halogen Exchange. Harvard University. [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]

  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Preparation of dialkylpyridylboranes.
  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

Sources

Application Note: Chemoselective Functionalization of C-I vs. C-Br Bonds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ability to differentiate between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within the same molecular scaffold is a cornerstone of iterative synthesis. This chemoselectivity allows researchers to sequentially functionalize polyhalogenated arenes, building molecular complexity without the need for protecting groups. This guide details the mechanistic underpinnings and practical protocols for achieving >98% selectivity at the C-I bond using both Palladium (Pd) catalysis and Magnesium (Mg) exchange methodologies.

The Mechanistic Basis: Bond Dissociation Energy (BDE)

The driving force for this selectivity is thermodynamic. The C-I bond is significantly weaker and longer than the C-Br bond, resulting in a lower activation barrier for both oxidative addition (with transition metals) and halogen-metal exchange.

Table 1: Comparative Bond Parameters in Aromatic Systems
Bond TypeBond Dissociation Energy (kcal/mol)Bond Length (Å)Relative Reactivity (Pd-OA)
C(sp²)–I ~ 51 - 65 2.09 Fast (

)
C(sp²)–Br ~ 68 - 751.89Slow (

)
C(sp²)–Cl ~ 81 - 961.74Very Slow / Inert

Note: Values are approximate for phenyl halides. Electron-withdrawing groups (EWGs) weaken these bonds further, accelerating reaction rates for both, but the relative order remains I > Br.

Application I: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[2][3][4][5]

Mechanistic Insight: Kinetic Control

In Pd-catalyzed cross-coupling, the selectivity-determining step is Oxidative Addition (OA) .[1] The rate of OA into the C-I bond is orders of magnitude faster than into the C-Br bond.

  • The Trap: High temperatures (>60°C) or highly active ligands (e.g., bulky, electron-rich phosphines like

    
    ) can lower the activation energy for both halides, eroding selectivity and leading to "over-coupling" (bis-functionalization).
    
  • The Solution: Use mild temperatures and "standard" ligands (e.g.,

    
    ) that struggle to activate C-Br at low temperatures but readily activate C-I.
    
Visualization: Competitive Oxidative Addition

The following diagram illustrates the kinetic branching that allows for selective product formation.

Pd_Selectivity Pd0 Pd(0) Active Species Complex_I Ar-Pd(II)-I (Oxidative Addition @ C-I) Pd0->Complex_I Fast (k_I) Complex_Br Ar-Pd(II)-Br (Oxidative Addition @ C-Br) Pd0->Complex_Br Slow (k_Br) Substrate 1-Bromo-4-Iodobenzene Product_I 4-Bromo-Biphenyl (Target Product) Complex_I->Product_I + R-B(OH)2 Transmetalation/RE Bis_Product Terphenyl (Over-reaction) Product_I->Bis_Product 2nd Coupling (If Temp High) Product_Br 4-Iodo-Biphenyl (Undesired) Complex_Br->Product_Br + R-B(OH)2

Figure 1: Kinetic branching in Pd-catalyzed coupling. The rate constant


 significantly exceeds 

, enabling selective functionalization at mild temperatures.
Protocol: Selective Suzuki Coupling of 1-Bromo-4-Iodobenzene

Objective: Couple phenylboronic acid exclusively at the iodine position.

Reagents:

  • 1-Bromo-4-iodobenzene (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (0.95 - 1.0 equiv - Critical: Limiting the nucleophile prevents bis-coupling)

  • 
     (2-3 mol%) or 
    
    
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME or Toluene/EtOH (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk tube or vial with the aryl halide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent (5 mL) and aqueous base via syringe.

  • Temperature Control: Stir at Room Temperature (20-25°C) .

    • Note: Unlike standard Suzuki protocols that boil at 80°C, the C-I bond activates readily at RT. Heating promotes C-Br activation.

  • Monitoring (Self-Validation):

    • After 2 hours, pull a 50 µL aliquot.

    • Filter through a silica plug (elute with EtOAc).

    • GC-MS/TLC Analysis: Look for the disappearance of the starting material (SM) and the appearance of the mono-coupled product (

      
       = 232/234 for Br-biphenyl).
      
    • Pass Criteria: Ratio of Mono-product to Bis-product > 20:1.

    • Fail Criteria: Significant detection of Terphenyl (bis-coupled). Correction: Lower temperature to 0°C or reduce reaction time.

  • Workup: Dilute with water, extract with diethyl ether (

    
    ), dry over 
    
    
    
    , and concentrate. Purify via column chromatography.

Application II: Lithium-Halogen Exchange (Turbo Grignard)

Mechanistic Insight: Thermodynamic Exchange

Traditional Grignard formation (Mg metal) is heterogeneous and difficult to control. The Knochel Turbo Grignard (


-PrMgCl·LiCl) allows for homogeneous Halogen-Metal Exchange .
  • Selectivity Rule: The exchange is an equilibrium process driven by the stability of the resulting carbanion. However, kinetically, I/Mg exchange is extremely fast at low temperatures (-20°C to -40°C), while Br/Mg exchange is slow.

  • The "Turbo" Effect: LiCl breaks up polymeric Grignard aggregates, increasing the kinetic basicity and allowing the exchange to proceed at lower temperatures where the C-Br bond is kinetically locked.

Visualization: Selective Exchange Workflow

Knochel_Exchange Start Start: 1-Bromo-4-Iodobenzene Reagent Add i-PrMgCl·LiCl (Turbo Grignard) Start->Reagent Condition Condition: -40°C to -20°C THF, 15-30 min Reagent->Condition Intermediate Intermediate Species: (4-Bromophenyl)magnesium chloride Condition->Intermediate Selective I -> Mg Side_Reaction Warning: > 0°C Br/Mg Exchange occurs Condition->Side_Reaction If Temp too high Quench Add Electrophile (E+) (e.g., Benzaldehyde) Intermediate->Quench Product Product: 4-Bromo-functionalized arene Quench->Product

Figure 2: Workflow for Knochel-type selective iodine-magnesium exchange. Temperature control is the primary variable preventing bromine exchange.

Protocol: Selective Formylation of 1-Bromo-3-iodobenzene

Objective: Convert the C-I bond to a formyl group (CHO) while retaining the C-Br bond.

Reagents:

  • 1-Bromo-3-iodobenzene (1.0 mmol)

  • 
    -PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) - Commercial "Turbo Grignard"
    
  • DMF (Dimethylformamide) (1.5 equiv) - Electrophile

  • Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a Schlenk flask under Argon. Add the aryl iodide and anhydrous THF (5 mL).

  • Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath) or -20°C (NaCl/Ice bath).

    • Why? At -40°C, I/Mg exchange is complete in ~15 mins. Br/Mg exchange is negligible.

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl over 5 minutes. Stir at -40°C for 30 minutes.
    
  • Validation (The D2O Check):

    • Optional but recommended: Remove a 0.1 mL aliquot and quench into

      
      .
      
    • NMR Analysis: The crude NMR should show mono-deuterated bromobenzene. If you see non-deuterated starting material, exchange is incomplete. If you see di-deuterated benzene (rare at this temp), you have over-exchanged.

  • Electrophile Trapping: Add dry DMF (1.5 equiv) dropwise at -40°C.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Add sat.

    
     (aq) and extract with ether.
    
  • Result: 3-Bromobenzaldehyde.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Bis-coupling (Pd) Temperature too highRun reaction at 0°C or RT.
Bis-coupling (Pd) Excess Boronic AcidStrictly limit Boronic Acid to 0.95 - 1.0 equiv.
No Reaction (Pd) Catalyst DeactivationEnsure strict

-free conditions; sparge solvents with Ar for 15 min.
Br-Exchange (Mg) Temperature > 0°CMaintain T < -20°C during exchange step.
Incomplete Exchange (Mg) Old ReagentTitrate

-PrMgCl·LiCl before use (it degrades over time/moisture).

References

  • Bond Energies & Reactivity

    • Luo, Y.-R. (2007).[2] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[2] (Provides foundational BDE data: C-I ~53 kcal/mol vs C-Br ~67 kcal/mol).

    • Leitch, D. C., et al. (2022).[3] "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions."[4][1][3] Chemical Science.

  • Palladium Selectivity (Suzuki/Sonogashira)

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Amatore, C., & Jutand, A. (2000). "Anionic Pd(0) Complexes as the True Catalytic Species in Oxidative Additions." Organometallics.
  • Magnesium Exchange (Turbo Grignard)

    • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

    • Ziegler, D. S., et al. (2019).[5] "Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents." Chemistry - A European Journal.[5]

Sources

Troubleshooting & Optimization

improving reaction times for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Optimizing Reaction Kinetics & Throughput in C–N Cross-Coupling

Welcome to the Catalysis Acceleration Hub

From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemists & Discovery Leads

Time is the unrecoverable reagent in drug discovery. If your Buchwald-Hartwig aminations are taking 24 hours, you are losing valuable cycles. This guide is not a textbook; it is a technical intervention designed to cut your reaction times from overnight to under an hour.

We move beyond "standard conditions" to explore the kinetic levers you can pull: precatalyst activation rates, mass transfer in heterogeneous base systems, and the thermodynamics of reductive elimination.

Module 1: The Engine – Catalyst Activation Kinetics

The Problem: Many researchers experience a "lag phase" or induction period. This is often caused by the slow conversion of the palladium source into the active


 species.

The Solution: Stop using


 or 

for time-critical screens.
  • Why?

    
     requires reduction by the amine or phosphine (sacrificing ligand) to generate Pd(0). This is slow and generates unpredictable induction periods. 
    
    
    
    contains dibenzylideneacetone, which acts as a "dummy ligand" that inhibits the reaction by competing with your phosphine for the metal center.

The Upgrade: Palladacycle Precatalysts (G3/G4) Switch to Buchwald G4 Precatalysts . These are designed to activate almost instantaneously upon exposure to base, regardless of the reaction temperature.

Visualizing the Speed Difference: The diagram below illustrates why G4 precatalysts eliminate the induction period compared to traditional sources.

G cluster_0 Traditional (Slow Activation) cluster_1 G4 Precatalyst (Instant Activation) PdOAc Pd(OAc)2 (Pd II) Reduction Reduction Step (Requires Heat/Amine) PdOAc->Reduction Slow Active1 L-Pd(0) Active Species Reduction->Active1 G4 G4 Precatalyst (Pd II) Deprot Deprotonation (Base mediated) G4->Deprot Fast (<1 min) Active2 L-Pd(0) Active Species Deprot->Active2

Figure 1: Kinetic comparison of active species generation. G4 precatalysts bypass the stochastic reduction step required by traditional salts.

Module 2: The Environment – Reaction Engineering

Q: My catalyst is fast, but the reaction still stalls. Why? A: You likely have a Mass Transfer Limitation at the solid-liquid interface of the base.

Most Buchwald-Hartwig reactions use inorganic bases (


, 

,

) which are insoluble in organic solvents (Toluene, Dioxane). The reaction actually happens on the surface of the base particle or relies on phase transfer.
Troubleshooting Base Effects
SymptomDiagnosisCorrective Action
Slow conversion, granular precipitate Surface Passivation. The base surface is coated with halide salts (NaBr/NaCl), blocking further reaction.1. Add a stir bar that is properly sized for vigorous agitation (vortex is mandatory).2. Add small amount of water (0.1 equiv) or use a phase transfer catalyst (18-crown-6) to solubilize the surface.
Substrate decomposition Base is too strong.

is fast but aggressive.
Switch to

or

. Note: These are weaker and slower. To compensate for speed, you must increase Temperature (

).
Reaction stalls at 50% Product Inhibition. The amine product is binding to the Pd center.Increase the Ligand:Pd ratio . If using a precatalyst (1:1), add 1 equivalent of free ligand to stabilize the catalyst.
Module 3: Advanced Acceleration (Flow & Microwave)

Q: Can I use Microwave heating to speed this up? A: Yes, but with a caveat. Microwave irradiation efficiently superheats the solvent, allowing you to run reactions at


 safely. This exponentially increases the rate of the Transmetallation and Reductive Elimination steps.
  • Warning: Palladium blacks out faster at high T.

  • Fix: If heating >

    
    , use a thermally robust ligand like BrettPhos  or AdBrettPhos , not BINAP.
    

Q: How do I adapt this for Flow Chemistry? A: Flow allows for "super-heating" above the solvent boiling point due to back-pressure.

  • The Clog Risk: Insoluble bases (

    
    ) will clog flow reactors.
    
  • The Flow Solution: Use soluble organic bases. While DBU is often too weak for difficult couplings, Verkade’s Superbase or

    
      phosphazene bases are soluble in toluene and strong enough to drive the reaction in seconds at 
    
    
    
    .
Module 4: Troubleshooting Matrix

Q: I see dehalogenation (Ar-H) instead of product. What happened? A: This is the "Kiss of Death" for amination.

  • Mechanism: The

    
    -hydride elimination pathway is faster than the reductive elimination of your amine. This usually happens when the amine is sterically crowded or the catalyst is "starved" of amine.
    
  • Fix:

    • Increase Amine Concentration: Force the amine to bind by using 1.5–2.0 equivalents.

    • Switch Ligand: Use a bulkier ligand (e.g.,

      
       ) which accelerates reductive elimination, favoring the C-N bond formation over the hydride path.
      

Q: The reaction turns black immediately. A: "Pd Black" formation means your ligand has dissociated, and Pd(0) atoms are aggregating into inactive nanoparticles.

  • Fix: Your reaction is getting too hot before the substrate can bind, or you have too little ligand.

  • Protocol: Lower the temp. Ensure your system is strictly oxygen-free (oxygen oxidizes phosphines, killing the ligand). Add 1-2 mol% extra free ligand.

Protocol: High-Concentration Rapid Screening

Objective: Identify a working system in <2 hours. Concept: High concentration increases collision frequency, driving kinetics.

  • Preparation:

    • Prepare a stock solution of G4 Precatalyst (e.g., XPhos Pd G4) and Base (

      
      ) in the glovebox.
      
    • Concentration: Run the reaction at 0.5 M to 1.0 M (standard is 0.1 M). This 10x increase can reduce reaction time from 12h to 30 mins.

  • Execution:

    • Vial 1: BrettPhos Pd G4 (Primary amines)

    • Vial 2: RuPhos Pd G4 (Secondary amines)

    • Vial 3: XPhos Pd G4 (General purpose/weak nucleophiles)

  • Conditions:

    • Solvent: THF or Toluene (degassed).

    • Temp:

      
        (start high).
      
    • Time: Check LCMS at 30 minutes .

Decision Tree: Optimization Logic

Use this logic flow to determine your next move if the rapid screen fails.

G Start Reaction Outcome? NoRxn 0% Conversion (Starting Material) Start->NoRxn Dehal Dehalogenation (Ar-H formed) Start->Dehal Stall Stalled at 40-60% Start->Stall OxAdd Oxidative Addition Failure Change: Ar-Cl -> Ar-Br Or use XPhos/G4 NoRxn->OxAdd RedElim Reductive Elimination Slow Change: Bulkier Ligand (BrettPhos -> tBuBrettPhos) Dehal->RedElim Death Catalyst Death/Poisoning Action: Add Free Ligand Check O2 exclusion Stall->Death

Figure 2: Diagnostic logic for common failure modes in amination.

References
  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[1][2][3] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][4][5][6][7][8] Chemical Reviews. Link

  • Ingoglia, B. T., et al. (2015). Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide. Tetrahedron. Link

  • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews.[9] Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][2][3] Link

Sources

catalyst selection for cross-coupling with 5-Bromo-3-ethoxy-2-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Cross-Coupling Strategies for 5-Bromo-3-ethoxy-2-iodopyridine

Product ID: 5-Br-3-OEt-2-I-Py CAS: 223463-13-6 (Analogous/Generic Reference) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Chemist's Dilemma"

You are likely working with 5-Bromo-3-ethoxy-2-iodopyridine because it is a high-value scaffold for dual-functionalization. However, this molecule presents a classic competing reactivity scenario:

  • C2-Iodine: Highly activated (alpha to nitrogen) and a weak C-I bond, but sterically hindered by the C3-ethoxy group.

  • C5-Bromine: Less activated and a stronger C-Br bond, but sterically accessible.

This guide provides the logic and protocols to control this reactivity, ensuring you couple exactly where you intend.

Part 1: The Reactivity Hierarchy (Visualized)

Before selecting a catalyst, understand the electronic and steric landscape of your substrate.

ReactivityMap Substrate 5-Bromo-3-ethoxy-2-iodopyridine C2_Site Position C2 (Iodine) Primary Reactive Site Substrate->C2_Site Weakest Bond Alpha-Activation C5_Site Position C5 (Bromine) Secondary Reactive Site Substrate->C5_Site Stronger Bond Less Activated C3_Site Position C3 (Ethoxy) Steric Gatekeeper Substrate->C3_Site Ortho-Sterics C3_Site->C2_Site Hinders Approach of Boronic Acid

Figure 1: Reactivity landscape. The C2-Iodine is electronically preferred but sterically challenged by the C3-Ethoxy group.

Part 2: Catalyst Selection & Protocols

Scenario A: Site-Selective Suzuki Coupling at C2 (Iodine)

Objective: Couple the C2-Iodine while leaving the C5-Bromine intact for later steps.

  • The Challenge: The C3-ethoxy group creates an "ortho-effect," potentially slowing down transmetallation. If the reaction is too slow, you risk forcing conditions that trigger C5 coupling or dehalogenation.

  • The Solution: Use a catalyst with high oxidative addition rates but mild thermal requirements.

Recommended System:

Component Recommendation Rationale
Catalyst Pd(PPh3)4 (5 mol%) The "Gold Standard" for iodides. The labile PPh3 ligands allow fast oxidative addition to the weak C-I bond even at mild temperatures.
Alternative Pd(dppf)Cl2 Use if the boronic acid is sterically bulky. The bite angle of dppf often facilitates difficult transmetallations.
Solvent DME/Water (2:1) or Toluene/EtOH/Water Aqueous systems are crucial for solubility and base activation.
Base Na2CO3 (2.0 eq) Mild base prevents scrambling of the C5-Bromine. Avoid strong bases like KOtBu.

| Temp | RT to 60°C | CRITICAL: Do not exceed 60°C. Higher temps activate the C5-Br. |

Step-by-Step Protocol (Self-Validating):

  • Charge: Add Substrate (1.0 eq), Boronic Acid (1.05 eq), and Pd(PPh3)4 (0.05 eq) to a vial.

  • Inert: Seal and purge with Argon/Nitrogen for 5 mins. (Oxygen is the enemy of Pd(0)).

  • Solvent: Add degassed DME and 2M Na2CO3 (aq).

  • React: Stir at Room Temperature (RT). Monitor by TLC/LCMS at 1 hour.

    • Checkpoint: If >50% conversion, keep at RT.

    • Checkpoint: If <10% conversion, heat to 45°C.

  • Stop: Quench immediately upon consumption of starting material to preserve the C5-Br.

Scenario B: Overcoming Steric Hindrance (The C3-Ethoxy Problem)

Objective: Coupling a bulky boronic acid (e.g., 2-substituted phenyl) to the C2 position.

  • The Challenge: The "ortho-ortho" clash between the C3-ethoxy group and the incoming bulky boronic acid can stall the reaction.

  • The Solution: Switch to Buchwald Precatalysts (Dialkylbiaryl phosphines).

Recommended System:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 .

  • Why? These bulky, electron-rich ligands facilitate oxidative addition and create a pocket that stabilizes the transition state for difficult couplings.

  • Protocol Adjustment: You may need to increase the temperature to 80°C. Note that XPhos is highly selective for chlorides/bromides/iodides, but at 80°C, you must monitor carefully to ensure the C5-Br doesn't react.

Part 3: Troubleshooting Guide (FAQ)

Q1: I see significant "homocoupling" of my boronic acid. What went wrong?

  • Cause: This is usually oxidative homocoupling driven by the presence of Oxygen.

  • Fix: Degas your solvents more thoroughly (sparge with Argon for 15 mins). Ensure your reaction vessel is strictly anaerobic.

Q2: I lost the C5-Bromine (Dehalogenation) during the C2 coupling.

  • Cause: "Hydrodehalogenation" is a common side reaction in alcoholic solvents (EtOH/MeOH) where the solvent acts as a hydride source, or if the reaction runs too long.

  • Fix:

    • Switch solvent to THF/Water or Dioxane/Water (non-protic organic phase).

    • Reduce reaction time.

    • Use Pd(dppf)Cl2 ; it is less prone to beta-hydride elimination pathways than PPh3 systems.

Q3: Can I couple the C5-Bromine first?

  • Answer: No , not directly. The C2-Iodine is chemically superior (weaker bond) and electronically superior (alpha-N).

  • Workaround: You would need to start with a different scaffold (e.g., 3-ethoxy-5-bromopyridine), couple at C5, and then halogenate C2 (via N-oxide formation and rearrangement), which is a 3-step detour. Stick to the C2 then C5 sequence.

Part 4: Decision Logic for Experimental Design

Use this flowchart to determine your starting conditions.

Troubleshooting Start Start: Coupling 5-Br-3-OEt-2-I-Py Partner Is the Boronic Acid Sterically Hindered? Start->Partner UnHindered No (e.g., Phenyl, 4-F-Phenyl) Partner->UnHindered Hindered Yes (e.g., 2-Me-Phenyl, 2,6-F-Phenyl) Partner->Hindered Standard Use Standard Protocol: Pd(PPh3)4, Na2CO3, DME, 50°C UnHindered->Standard Advanced Use Advanced Protocol: XPhos Pd G3, K3PO4, THF, 60°C Hindered->Advanced Check Check LCMS at 1 Hour Standard->Check Advanced->Check Result1 Product Forms + C5-Br Intact (Success) Check->Result1 Result2 No Reaction Check->Result2 Result3 C5-Br Lost (Dehalogenation) Check->Result3 Fix1 Increase Temp to 80°C OR Switch to SPhos Result2->Fix1 Fix2 Remove Alcohol Solvents Switch to Dioxane Result3->Fix2

Figure 2: Troubleshooting decision tree for catalyst and condition selection.

References

  • Site-Selective Coupling Trends: Fairlamb, I. J. S., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016, 7, 5148-5159.

  • Sequential Coupling Logic: Handke, N., et al. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Beilstein Journal of Organic Chemistry, 2016, 12, 2634–2652.

  • Catalyst Speciation & Selectivity: Colgan, A. C., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors." Organic Process Research & Development, 2022.

  • Buchwald Precatalysts for Hindered Substrates: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.

Technical Support Center: Troubleshooting Low-Yield Reactions of 5-Bromo-3-ethoxy-2-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-3-ethoxy-2-iodopyridine. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges that lead to low yields in reactions involving this versatile, yet sometimes challenging, dihalogenated pyridine building block. By understanding the underlying chemical principles, you can transform frustrating, low-yielding experiments into successful, high-yielding syntheses.

Introduction: Understanding the Reactivity of 5-Bromo-3-ethoxy-2-iodopyridine

5-Bromo-3-ethoxy-2-iodopyridine is a valuable intermediate in organic synthesis, particularly for the construction of complex heterocyclic scaffolds used in pharmaceutical and materials science research. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective, sequential functionalization.

Generally, in palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1][2] This preferential reactivity is the cornerstone of its use in sequential cross-coupling strategies.

However, the pyridine nitrogen introduces an additional layer of complexity. It can coordinate to the palladium catalyst, potentially altering its reactivity or even leading to deactivation.[3] Furthermore, the electronic nature of the pyridine ring can influence the propensity for side reactions. This guide will address these nuances and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in the lab.

Q1: I'm performing a Suzuki-Miyaura coupling and my yield is disappointingly low. What are the most likely causes?

Low yields in Suzuki-Miyaura couplings with 5-Bromo-3-ethoxy-2-iodopyridine are a common issue. The problem often lies in one of three areas: catalyst/ligand selection, reaction conditions, or competing side reactions.

Troubleshooting Steps:

  • Verify Selective C-I Coupling: First, confirm that the reaction is occurring at the intended 2-position (the C-I bond). If you are observing a mixture of products or reaction at the C-Br bond, your catalyst system may not be selective enough. Generally, standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ favor the more reactive C-I bond.[1]

  • Assess Catalyst and Ligand Choice: The choice of ligand is critical. Electron-rich, bulky phosphine ligands often accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[4] If you are using a simple ligand like triphenylphosphine (PPh₃) and observing low conversion, consider switching to a more specialized ligand.

Ligand TypeExamplesRationale for Use
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination, often leading to higher yields and faster reaction times.
Ferrocenyl Ligands dppfProvides good stability to the palladium catalyst and is effective for a wide range of substrates.
Simple Phosphines PPh₃, P(o-tol)₃Can be effective, but may require higher catalyst loadings or longer reaction times. Prone to catalyst deactivation.
  • Optimize the Base and Solvent System: The base plays a crucial role in the transmetalation step. Weaker inorganic bases are often preferred to minimize side reactions.[3]

    • Base Selection: If you are using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3]

    • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often necessary to dissolve both the organic substrate and the inorganic base.[5] Ensure your organic solvent is thoroughly degassed to prevent catalyst oxidation.[6]

  • Investigate for Side Reactions: The primary culprits for low yield are often hydrodehalogenation and homocoupling.

    • Hydrodehalogenation: This is the replacement of the halogen (in this case, iodine) with a hydrogen atom. It can be caused by impurities in the reagents or solvent that act as a hydride source.[7] To mitigate this, ensure all reagents are pure and solvents are anhydrous and freshly distilled if necessary.

    • Homocoupling: The coupling of two molecules of your starting material or boronic acid can also occur. This is often a sign of suboptimal catalyst conditions or the presence of oxygen.

Q2: I'm observing a significant amount of the debrominated and/or deiodinated starting material. What is causing this hydrodehalogenation, and how can I prevent it?

Hydrodehalogenation is a common and frustrating side reaction in palladium-catalyzed cross-couplings.[7][8] It occurs when the palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner.

Root Causes and Prevention Strategies:

Potential Hydride SourcePrevention Strategy
Solvent Use high-purity, anhydrous solvents. If using alcohols, consider that they can act as hydride donors at elevated temperatures.
Impurities in Reagents Ensure the purity of your boronic acid/ester and base. Some boronic acids can contain residual hydride impurities from their synthesis.
Water While often used in Suzuki reactions, excess water can sometimes contribute to hydrodehalogenation.[7] Optimize the solvent/water ratio.
Base Strong bases can sometimes promote pathways leading to hydrodehalogenation. Using a weaker base like K₃PO₄ or Cs₂CO₃ can be beneficial.[3]

Workflow for Minimizing Hydrodehalogenation:

reagents High Purity Reagents product Increased Yield of Desired Product reagents->product Minimize hydride impurities solvent Anhydrous & Degassed Solvent solvent->product Prevent catalyst decomposition base Weaker Inorganic Base (e.g., K3PO4) base->product Suppress side reactions atmosphere Strict Inert Atmosphere (Ar/N2) atmosphere->product Prevent catalyst oxidation

Caption: Workflow to minimize hydrodehalogenation.

Q3: My Sonogashira coupling is sluggish and gives a complex mixture of products. How can I improve the outcome?

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is another key transformation for 5-Bromo-3-ethoxy-2-iodopyridine.[9] Low yields are often due to issues with the catalyst system, particularly the copper co-catalyst, or alkyne homocoupling (Glaser coupling).

Troubleshooting Steps:

  • Copper Co-catalyst is Key: The Sonogashira reaction typically employs both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[9] The copper is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

    • Ensure your CuI is fresh and of high quality. Old or oxidized CuI can be ineffective.

    • In some cases, a "copper-free" Sonogashira can be performed, but this often requires specialized ligands and conditions.[10]

  • Preventing Alkyne Homocoupling: The formation of a di-alkyne byproduct is a common issue, especially in the presence of oxygen.

    • Strictly Anaerobic Conditions: Rigorously degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[10]

    • Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used as both the base and a solvent.[11] It also helps to scavenge any HX formed during the reaction.

  • Optimized Catalyst System:

    • Palladium Source: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common choices.[9]

    • Temperature: Sonogashira couplings can often be run at or slightly above room temperature, which can help to minimize side reactions.[11]

Typical Sonogashira Reaction Protocol:

  • To a dried flask under an inert atmosphere, add 5-Bromo-3-ethoxy-2-iodopyridine (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (2-10 mol%).

  • Add degassed amine solvent (e.g., Et₃N or a mixture of THF/Et₃N).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate and purify the product by column chromatography.

Q4: I'm attempting a Buchwald-Hartwig amination and the reaction is not proceeding. What should I check?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12] Failures with 5-Bromo-3-ethoxy-2-iodopyridine can often be traced to catalyst inhibition or an inappropriate choice of base or ligand.

Troubleshooting Flowchart:

start Low/No Conversion in Buchwald-Hartwig Amination check_base Is the base strong enough? (e.g., NaOtBu, LHMDS) start->check_base check_ligand Is the ligand appropriate? (e.g., BINAP, Xantphos) check_base->check_ligand Yes success Reaction Successful check_base->success No, use stronger base check_temp Is the temperature high enough? check_ligand->check_temp Yes check_ligand->success No, use bulky/electron-rich ligand check_reagents Are reagents pure & anhydrous? check_temp->check_reagents Yes check_temp->success No, increase temperature check_reagents->start Yes, consider catalyst poisoning check_reagents->success No, purify/dry reagents

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Key Considerations:

  • Base: Unlike Suzuki couplings, Buchwald-Hartwig aminations often require a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are common choices.[13]

  • Ligand: The choice of ligand is critical and depends on the specific amine being coupled. For primary amines, ligands like BrettPhos can be effective.[13] For secondary amines, ligands like Xantphos or BINAP are often used.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Using a ligand that binds strongly to the palladium can help to prevent this. In some cases, using a higher catalyst loading may be necessary.

Purification Strategies

Purifying halogenated pyridines can be challenging due to their basicity and potential to streak on silica gel.

  • Column Chromatography:

    • Consider neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). This will help to prevent product tailing and improve separation.

    • Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.[14]

  • Acid-Base Extraction: For products that are sufficiently basic, an acid-base workup can be an effective purification method. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer. Then, basify the aqueous layer and re-extract the purified product into an organic solvent.

  • Distillation/Crystallization: If the product is a low-melting solid or a high-boiling liquid, bulb-to-bulb distillation or recrystallization can be excellent methods for obtaining highly pure material.[14]

Conclusion

Successfully working with 5-Bromo-3-ethoxy-2-iodopyridine requires a careful and considered approach to reaction design and execution. By understanding the relative reactivity of the C-I and C-Br bonds, anticipating potential side reactions like hydrodehalogenation, and methodically optimizing your reaction conditions—particularly the choice of ligand and base—you can overcome the challenges of low yield. This guide provides a starting point for troubleshooting, but remember that each specific reaction will have its own unique set of optimal conditions. Careful monitoring and a systematic approach to optimization are the keys to success.

References
  • Kim, H. S., et al. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PMC. Retrieved from [Link]

  • Milstein, D., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - WIS Works. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]

  • Garg, N. K., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from [Link]

  • Garg, N. K., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. Retrieved from [Link]

  • Maleczka, R. E., & Ghosh, B. (n.d.). Catalytic Hydrodehalogenation Reactions. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Retrieved from [Link]

  • Bio, M. M., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Retrieved from [Link]

  • Maleczka, R. E., et al. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Retrieved from [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Engle, K. M., et al. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US2742479A - Halogenation of pyridines.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Retrieved from [Link]

  • Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Engle, K. M., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. Retrieved from [Link]

  • Supporting Information. (n.d.). 13 - Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • PMC - NIH. (n.d.). 3-Amino-5-bromo-2-iodopyridine. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

  • ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

  • Faraday Discussions (RSC Publishing). (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

Sources

managing homocoupling side products in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Homocoupling Side Products (Glaser/Hay Coupling)

Ticket ID: #SONO-GLASER-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You are likely here because your Sonogashira reaction has yielded a mixture of your desired cross-coupled product and a significant amount of symmetric diyne (the homocoupling side product). This is the "Glaser" or "Hay" coupling impurity.

This guide is not a textbook review; it is a troubleshooting workflow designed to isolate the variable causing the homocoupling and eliminate it.

Module 1: Diagnostic Triage

Is it actually homocoupling?

Before altering your conditions, confirm the identity of the impurity. Homocoupling products (diynes) share specific physicochemical traits that distinguish them from other byproducts (like de-halogenated arenes).

Q: How do I confirm the impurity is a homocouple?
  • TLC Signature: Diynes are often highly non-polar. They typically travel with or very near the solvent front (high

    
    ) and often co-elute with unreacted aryl halides.
    
  • Fluorescence: Many conjugated diynes are intensely fluorescent under UV (254/365 nm), often appearing bright blue or purple.

  • GC-MS/LC-MS: Look for a mass peak corresponding to

    
    .
    
  • Stoichiometry Check: If your alkyne is being consumed rapidly but the aryl halide remains, homocoupling is the primary suspect.

The Mechanistic Branch Point

Understanding why this happens is the key to stopping it. The reaction diverges at the Copper Acetylide intermediate.

Sonogashira_vs_Glaser Start Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Start->Cu_Acetylide Activation Cu_Cat CuI Catalyst + Base Cu_Cat->Cu_Acetylide Pd_Cycle Pd-Catalyzed Cycle (Cross-Coupling) Cu_Acetylide->Pd_Cycle Transmetallation (Anaerobic) Glaser_Cycle Oxidative Cycle (Homocoupling) Cu_Acetylide->Glaser_Cycle Oxidation Product Desired Enyne (Ar-C≡C-R) Pd_Cycle->Product Impurity Glaser Diyne (R-C≡C-C≡C-R) Glaser_Cycle->Impurity Oxygen OXYGEN (O2) (The Trigger) Oxygen->Glaser_Cycle Promotes

Figure 1: The divergence of the copper acetylide intermediate. Oxygen is the primary switch that activates the homocoupling pathway.

Module 2: The Oxygen Factor (Degassing)

Root Cause: The Glaser coupling is an oxidative process.[1] If oxygen is present, Cu(I) is oxidized to Cu(II), which facilitates the dimerization of the alkyne.

Q: I sparged my solvent with Argon for 10 minutes. Is that enough?

A: For robust reactions, yes. For sensitive kinetics, no . Sparging (bubbling gas) removes dissolved oxygen but does not effectively strip oxygen adsorbed on the glass or trapped in the headspace during addition.

Protocol: Freeze-Pump-Thaw (The Gold Standard)

If you cannot afford homocoupling (e.g., expensive alkyne), use this method.

  • Freeze: Place your solvent/reaction mixture in a Schlenk flask. Submerge in liquid nitrogen until solid.

  • Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes.

  • Thaw: Close the flask. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve.
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: Fill with high-purity Argon.

Alternative: If FPT is not feasible, use continuous sparging during the reaction, not just before.

Module 3: The Copper Paradox

Root Cause: Copper is necessary for the "classic" Sonogashira acceleration but is the direct catalyst for the side reaction.

Strategy A: Chemical Suppression (Reductive Environment)

If you must use Copper (e.g., for unreactive aryl bromides), you can suppress the oxidation of Cu(I) to Cu(II).

Q: Can I add a reducing agent to the reaction? A: Yes. Recent process chemistry data suggests the addition of Ascorbic Acid or Sodium Ascorbate can suppress homocoupling by scavenging oxygen and maintaining Copper in the +1 oxidation state.

Protocol: Ascorbate Modification

  • Add: 5–10 mol% Sodium Ascorbate (relative to substrate).

  • Solvent System: Requires a solvent mixture that solubilizes the ascorbate slightly (e.g., DMF/Water or DMSO).

  • Mechanism: Ascorbate acts as an antioxidant, breaking the radical chain mechanism of the Glaser coupling.

Strategy B: Copper-Free Sonogashira

Eliminating Copper eliminates the Cu-acetylide intermediate entirely, forcing the reaction through a "carbopalladation" or direct Pd-activation mechanism.

Comparison of Conditions:

FeatureClassic SonogashiraCu-Free Sonogashira
Catalyst Pd(

)


/ CuI
Pd(

CN)


+ XPhos or CyJohnPhos
Base

N or Diethylamine


or Piperidine
Homocoupling High RiskZero Risk (Mechanistically impossible via Glaser)
Reaction Rate Fast (Room Temp)Slower (Often requires 60–80°C)

Recommendation: If your aryl halide is an Iodide or an electron-deficient Bromide , switch to Cu-free conditions immediately.

Module 4: Process Control (Kinetic Management)

Root Cause: Homocoupling is second-order with respect to alkyne concentration. Cross-coupling is first-order with respect to alkyne.

Q: My alkyne is expensive. How do I stop it from reacting with itself?

A: Use Slow Addition . By keeping the instantaneous concentration of the alkyne extremely low, you statistically favor the interaction with the Pd-Aryl complex over the interaction with another alkyne molecule.

Protocol: Syringe Pump Addition
  • Reactor: Charge flask with Aryl Halide, Catalyst (Pd/Cu), Base, and Solvent.[2][3][4]

  • Syringe: Dissolve the Alkyne in a minimal amount of degassed solvent.

  • Rate: Set syringe pump to add the alkyne over 2–4 hours .

  • Result: The alkyne is consumed by the Pd-cycle immediately upon entering the solution, leaving no excess alkyne available to dimerize.

Module 5: Troubleshooting Workflow

Use this logic flow to determine your next experiment.

Troubleshooting_Flow Start Homocoupling Detected Q1 Is the Aryl Halide an Iodide? Start->Q1 Action_CuFree Switch to Cu-Free (Pd(OAc)2 + XPhos + Cs2CO3) Q1->Action_CuFree Yes Q2 Is the Aryl Halide a Bromide/Chloride? Q1->Q2 No Q3 Is Oxygen Excluded (FPT/Glovebox)? Q2->Q3 Action_Degas Perform Freeze-Pump-Thaw Check Gas Lines Q3->Action_Degas No Q4 Can you use Slow Addition? Q3->Q4 Yes Action_Pump Syringe Pump Addition of Alkyne (4h) Q4->Action_Pump Yes Action_Reductant Add 10 mol% Na-Ascorbate or Switch to Negishi Q4->Action_Reductant No (Kinetic issues)

Figure 2: Decision matrix for eliminating homocoupling based on substrate reactivity and available equipment.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews.

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft.
  • Gelest, Inc. (2004). Metal-Catalyzed Cross-Coupling Reactions. (Technical Guide on Cu-free variants).
  • Sowden, M. J., et al. (2023).[1] Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings.[1] Organic Letters. (Reference for Ascorbic Acid protocol).

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira coupling and related alkynylations.[1][4][6][7][8][9] Angewandte Chemie International Edition.

Sources

Technical Support Center: 5-Bromo-3-ethoxy-2-iodopyridine Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of scaling up reactions involving 5-Bromo-3-ethoxy-2-iodopyridine . This scaffold presents a classic "dihalo-pyridine" reactivity puzzle, complicated by the electron-donating ethoxy group at the C3 position.

Molecule Profile:

  • Core Scaffold: Pyridine (Nitrogen heterocycle).[1][2]

  • Primary Reactive Site (C2-I): Highly reactive toward oxidative addition (Pd) and Lithium-Halogen exchange.[2]

  • Secondary Reactive Site (C5-Br): significantly less reactive; typically reserved for second-stage functionalization.[2]

  • Modulating Group (C3-OEt): Electron-donating group (EDG).[2] Increases electron density at C2/C4, provides steric bulk near C2, and can act as a Directed Metalation Group (DMG) for lithiation, introducing isomerization risks.[2]

Module 1: Regioselective Cross-Coupling (Suzuki/Sonogashira)

The Challenge: Achieving exclusive C2-functionalization without touching the C5-bromide or causing dehalogenation.

Mechanism: The C2-Iodine bond is weaker and chemically distinct from the C5-Bromine. However, on scale, "hot spots" in the reactor or improper catalyst choice can erode this selectivity, leading to bis-coupled impurities (difficult to separate) or C5-byproducts.[2] The C3-ethoxy group introduces steric hindrance that may slow down C2-oxidative addition, tempting operators to raise temperatures—which triggers C5 reactivity.[2]

Troubleshooting Protocol:

IssueRoot CauseTechnical Solution
Loss of Regioselectivity (C5 coupling) Temperature too high (>60°C) or highly active "bulky" ligands used (e.g., XPhos, tBu3P) that overcome the C5-Br barrier.[2]Switch Ligand: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ .[2] These "standard" ligands are selective enough to discriminate between I and Br. Avoid "Buchwald" precatalysts for the first step unless C2 is completely inert. Keep T < 50°C.
Sluggish Reaction (Stalled C2) C3-ethoxy steric bulk prevents Pd coordination.[2]Solvent Switch: Move from Toluene/Water to THF/Water or DME . The higher solubility and coordination ability of ethers help stabilize the intermediate.
Protodehalogenation (Loss of Iodine) Hydride source present (often from excess boronic acid or alcohol solvents).[2]Base Control: Use weak bases like K₂CO₃ or K₃PO₄ instead of alkoxides (NaOMe).[2] Ensure Boronic Acid stoichiometry is strict (0.98 - 1.05 eq).

Visualizing the Pathway:

ReactivityPath cluster_risk Critical Control Point Start 5-Bromo-3-ethoxy-2-iodopyridine C2_Couple C2-Functionalized Product (Target Intermediate) Start->C2_Couple Pd(PPh3)4, <50°C Fast Oxidative Addition (C-I) C5_Couple C5-Coupled Impurity (Regio-isomer) Start->C5_Couple High Temp (>80°C) or Bulky Ligands Bis_Couple Bis-Coupled Impurity (Over-reaction) C2_Couple->Bis_Couple Excess Boronic Acid + High Temp

Caption: Reaction pathway showing the kinetic preference for C2-I substitution and the thermal risks leading to C5 impurities.

Module 2: The Lithiation Minefield (Halogen Dance)

The Challenge: When performing Lithium-Halogen Exchange (Li-Hal) at C2, the molecule rearranges, moving the lithium to C4 or C6, leading to the wrong isomer upon quenching.

Mechanism: This is the "Halogen Dance" (Base-Catalyzed Halogen Migration) .[1]

  • Exchange: n-BuLi attacks C2-I to form the C2-Li species.

  • Migration: Because the C3-ethoxy group is an Ortho-Directing Group (ODG), it acidifies the C4 proton.[2] The C2-Li species can deprotonate a neighbor's C4-H, causing the iodine to "dance" to a new position to satisfy thermodynamic stability.

  • Result: You isolate 4-iodo or 6-iodo isomers, or mixtures.

Troubleshooting Protocol:

  • Q: My LCMS shows a mass match, but the NMR is wrong (coupling constants changed). What happened?

    • A: You triggered a Halogen Dance. The iodine migrated.[1][3]

  • Q: How do I stop it?

    • Method A (Batch): You must use Cryogenic Conditions (-78°C) strictly.[2] The "Dance" has a higher activation energy than the exchange. If you run at -40°C, you will get scrambling.[2]

    • Method B (The "Barbier" Approach): Do not pre-form the lithiated species. Mix your electrophile (e.g., aldehyde, ketone) with the pyridine first, then add n-BuLi.[2] The exchange happens, and the resulting Li-species is trapped immediately by the electrophile before it has time to "dance."

    • Method C (Flow Chemistry): This is the gold standard for scale-up. Use a flow reactor with a residence time of <30 seconds at -60°C before meeting the electrophile stream.

Decision Tree for Lithiation:

LithiationLogic Start Scale of Reaction? SmallScale < 10 Grams Start->SmallScale LargeScale > 100 Grams Start->LargeScale TempControl Can you hold -78°C reliably? SmallScale->TempControl FlowAvail Flow Reactor Available? LargeScale->FlowAvail BatchCryo Standard Batch (Pre-cool -78°C) TempControl->BatchCryo Yes Barbier Barbier Conditions (Mix Electrophile + Substrate) TempControl->Barbier No FlowAvail->Barbier No (Risk of Exotherm) FlowChem Continuous Flow (T = -40°C to -60°C) FlowAvail->FlowChem Yes (Recommended)

Caption: Selection guide for lithiation strategy to prevent Halogen Dance side-reactions.

Module 3: Purification & Palladium Removal

The Challenge: Pyridines are excellent ligands. They bind residual Palladium (Pd) tightly, resulting in colored APIs and failed heavy metal specs (>10 ppm).[2]

Mechanism: The nitrogen lone pair on the pyridine ring, combined with the electron-rich ethoxy group, creates a "pincer-like" environment that chelates Pd species. Standard silica chromatography is often insufficient.[2]

Troubleshooting Protocol:

MethodSuitability for this MoleculeProtocol
Silica-Thiol (Si-Thiol) High Add 10 wt% Si-Thiol scavenger to the crude reaction mixture in EtOAc/THF. Stir at 50°C for 4 hours. Filter. This is chemically compatible with the ethoxy/bromo groups.
Bisulfite Wash Medium Wash the organic layer with 20% aqueous Sodium Bisulfite (NaHSO₃). This works well for amino-pyridines but can be effective here to reduce Pd(II) to Pd(0) which precipitates and can be filtered on Celite.[2]
Crystallization Low (Initial) Do not rely on crystallization alone as the first step; Pd often co-crystallizes with the pyridine lattice. Scavenge before crystallization.
References
  • Reactivity of Halopyridines: Schlosser, M. et al.[1][2] "Halogen Dance Reactions on Pyridines."[1][2][3] Journal of Organic Chemistry, 2005.[1][2]

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K.[2] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.[2] [2]

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J.[2][4] "The Mechanism of Lithium-Halogen Interchange." Journal of Organometallic Chemistry, 1988.[2][4][5][6] [2]

  • Flow Chemistry for Unstable Intermediates: Brégent, T., et al.[2] "Continuous-flow halogen dance on 2-fluoro-3-iodopyridine."[2] Journal of Flow Chemistry, 2020.[2]

  • Regioselectivity in Suzuki Coupling: Fairlamb, I. J. S. "Palladium Catalysis in the Synthesis of Heterocycles." Chemical Society Reviews, 2007.[2]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 5-Bromo-3-ethoxy-2-iodopyridine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative purity assessment of 5-Bromo-3-ethoxy-2-iodopyridine. As a crucial intermediate in pharmaceutical synthesis, the purity of this compound directly influences the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document presents detailed experimental protocols, comparative data, and workflow visualizations to empower researchers in selecting and implementing the most appropriate analytical strategy for their needs.

The Critical Role of Purity in Pharmaceutical Intermediates

5-Bromo-3-ethoxy-2-iodopyridine is a halogenated pyridine derivative, a class of compounds frequently used as building blocks in the synthesis of complex pharmaceuticals.[3][4] The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to unwanted side reactions, lower yields, and the introduction of toxic components into the final drug product.[5] Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control step but a fundamental requirement of the drug development process.[6][7]

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for the quantitative analysis of non-volatile and thermally labile compounds like 5-Bromo-3-ethoxy-2-iodopyridine.[7][8] Its high resolution, sensitivity, and specificity make it ideal for separating the main compound from a wide range of potential impurities, including starting materials, by-products, and degradation products.[9][10]

The Rationale Behind Method Development: A Senior Scientist's Perspective

Developing a successful HPLC method is a systematic process grounded in the physicochemical properties of the analyte.[11] For a polysubstituted aromatic heterocycle like 5-Bromo-3-ethoxy-2-iodopyridine, a reversed-phase (RP-HPLC) approach is the logical starting point.

  • Column Selection: The heart of the separation is the column's stationary phase. A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography due to its strong hydrophobic retention of non-polar to moderately polar compounds.[8][10] However, for halogenated aromatics which can have subtle differences in polarity and pi-electron density, alternative phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer unique selectivity and improved resolution of closely related impurities.[12] These phases interact with analytes through pi-pi interactions, which can be advantageous when separating isomers or compounds differing only by the halogen type.[12]

  • Mobile Phase Composition: The mobile phase must be optimized to achieve adequate retention and sharp, symmetrical peaks. A gradient elution using water and an organic solvent like acetonitrile is typically employed.[8] Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. To improve peak shape for pyridine-containing compounds, which can exhibit tailing due to interaction with residual silanol groups on the silica support, an acidic modifier is essential.[12] Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase protonates the pyridine nitrogen, minimizing these unwanted interactions.[11]

  • Detection Wavelength: A Photodiode Array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for assessing peak purity and identifying potential co-eluting impurities. For pyridine derivatives, a wavelength in the range of 220-280 nm typically provides strong absorbance.[13]

Experimental Protocol: A Validated RP-HPLC Method

This protocol describes a stability-indicating RP-HPLC method suitable for the quantitative purity analysis of 5-Bromo-3-ethoxy-2-iodopyridine. All methods should be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose.[6][14][15][16]

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[7][8]
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% (v/v) Formic Acid in Water.
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile.
Gradient Elution 0-25 min: 50% B to 95% B; 25-30 min: 95% B; 30.1-35 min: Re-equilibrate at 50% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.[8]
Detection PDA detection at 254 nm.
Injection Volume 10 µL.
Diluent Acetonitrile/Water (50:50 v/v).

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh approximately 10 mg of 5-Bromo-3-ethoxy-2-iodopyridine reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[10]

3. Data Analysis and Quantification:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.[10]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For more accurate quantification of specific impurities, individual reference standards are required.

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis process, from initial sample handling to the final result.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample in Diluent Filt Filter through 0.45 µm Syringe Filter Prep->Filt Inj Inject into HPLC System Filt->Inj Sep Chromatographic Separation (C18) Inj->Sep Det PDA Detection (254 nm) Sep->Det Acq Acquire Chromatogram Det->Acq Integ Integrate Peaks Acq->Integ Calc Calculate Area % Purity Integ->Calc Report Report Calc->Report

Caption: Experimental workflow for HPLC purity assessment.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is the preferred method, Gas Chromatography (GC) serves as a valuable orthogonal technique, particularly for identifying volatile impurities or residual solvents.[7][17] The choice between HPLC and GC depends on the compound's properties and the specific analytical goal.[17][18]

When to Consider Gas Chromatography

GC is suitable for analytes that are volatile and thermally stable.[17] For 5-Bromo-3-ethoxy-2-iodopyridine, GC could be used to detect volatile starting materials or low-boiling-point by-products from the synthesis.[19][20] A GC-MS system would be particularly powerful, providing both quantitative data and mass spectra for definitive impurity identification.[21]

Performance Comparison

The following table objectively compares the performance of HPLC and GC for the purity analysis of 5-Bromo-3-ethoxy-2-iodopyridine, based on typical method capabilities.

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on partitioning with a solid stationary phase.[9]Separation in a gaseous mobile phase based on partitioning with a liquid or solid stationary phase.[17]
Applicability Ideal for non-volatile, thermally labile, and high molecular weight compounds. The primary choice for this analyte.Suitable only for volatile and thermally stable compounds. Useful for specific volatile impurities (e.g., residual solvents).
Resolution Excellent resolution for a wide range of polar and non-polar impurities.High resolution for volatile compounds.[19] Not applicable for non-volatile impurities.
Sensitivity High sensitivity, typically in the nanogram (ng) to picogram (pg) range with UV detection.Very high sensitivity, especially with detectors like Flame Ionization (FID) or Mass Spectrometry (MS).[18]
Impurity Profile Detects starting materials, isomers, by-products, and degradation products.Detects volatile starting materials and residual solvents. Will not detect non-volatile impurities.
Sample Throughput Moderate; typical run times are 20-40 minutes.Faster for simple analyses; typical run times can be 10-30 minutes.
Limitations Requires solvents for the mobile phase; may not be suitable for very volatile compounds.The compound must be heated to a high temperature, risking degradation of thermally labile analytes.
Decision Logic for Method Selection

Choosing the right analytical tool is a critical decision. The following diagram outlines the logical process for selecting the most appropriate chromatographic technique for purity analysis.

Method_Selection result_node Use Validated RP-HPLC Method alt_node GC is a possible alternative method Start Analyte: 5-Bromo-3-ethoxy- 2-iodopyridine IsVolatile Is the analyte & all potential impurities volatile & thermally stable? Start->IsVolatile IsVolatile->alt_node:w Yes IsPrimary Is this the primary method for release & stability testing? IsVolatile->IsPrimary No IsPrimary->result_node Yes NeedOrtho Need for orthogonal method or analysis of residual solvents? IsPrimary->NeedOrtho No NeedOrtho->result_node No NeedOrtho->alt_node Yes

Caption: Decision tree for analytical technique selection.

Conclusion

For the comprehensive purity assessment of 5-Bromo-3-ethoxy-2-iodopyridine, a well-developed and validated reversed-phase HPLC method stands as the authoritative and most reliable choice. It provides the necessary resolution and sensitivity to separate and quantify the main component from critical process-related and degradation impurities, ensuring the quality and consistency required in pharmaceutical development. While techniques like Gas Chromatography offer complementary information, particularly for volatile impurities and residual solvents, HPLC remains the gold standard for final product release and stability testing. Adherence to systematic method development and validation principles, as outlined in this guide, is paramount for generating trustworthy data that underpins the safety and efficacy of next-generation therapeutics.

References

  • Steps for HPLC Method Validation - Pharmaguideline. (n.d.).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.).
  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015, May 7).
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. (n.d.).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • API Intermediates Production Purity | Arborpharmchem. (2024, June 18).
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC. (2023, May 20).
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.).
  • An Alternative Method to Isolate Pharmaceutical Intermediates | Organic Process Research & Development - ACS Publications. (2010, November 24).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News - alwsci. (2024, September 4).
  • How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL? - FAQ - Guidechem. (2020, July 20).
  • A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis - Benchchem. (n.d.).
  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020, March 9).
  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (n.d.).
  • Developing HPLC Methods - Sigma-Aldrich. (n.d.).
  • 5-Bromo-2-iodopyridine synthesis - ChemicalBook. (n.d.).
  • Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl - MAC-MOD Analytical. (n.d.).
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (n.d.).
  • analytical methods - ATSDR. (n.d.).
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods - Benchchem. (n.d.).
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. (2026, January 12).
  • A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chromatography (HPLC) - Benchchem. (n.d.).
  • Application Note: Analysis of Heptacosane, 14-bromo- by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (n.d.).
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed. (2009, May 1).
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (n.d.).

Sources

Understanding the Molecular Landscape: Substituent Effects and Predicted Spectra

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the NMR Spectral Assignment of 5-Bromo-3-ethoxy-2-iodopyridine: A Comparative and Predictive Analysis

In the field of synthetic chemistry and drug development, the unambiguous structural confirmation of novel molecules is a critical, non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework. This guide offers a comprehensive, expert-level walkthrough for the complete ¹H and ¹³C NMR spectral assignment of 5-Bromo-3-ethoxy-2-iodopyridine, a polysubstituted heteroaromatic compound.

Rather than merely presenting final data, we will adopt the perspective of a researcher encountering this molecule for the first time. This guide is structured as a predictive comparison, building a hypothesis based on the known effects of each substituent and data from simpler analogues. We will then outline a multi-dimensional NMR workflow to test this hypothesis, creating a self-validating system for confident structural elucidation.

The electronic environment of the pyridine ring is heavily influenced by the interplay of its three substituents: an ethoxy group, a bromine atom, and an iodine atom. Understanding their individual and combined effects is the first step in predicting the NMR spectrum.

  • 3-Ethoxy Group (-OEt): This is a strong electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating. It will significantly shield the ortho (C2, C4) and para (C6) positions, causing their attached protons and carbons to shift upfield (to lower ppm values).

  • 2-Iodo Group (-I): As a halogen, iodine is electron-withdrawing via its inductive effect (-I). It also possesses a weak deactivating resonance effect. Its primary impact will be a strong deshielding of the adjacent C2 and C3 carbons.

  • 5-Bromo Group (-Br): Bromine is also an inductively electron-withdrawing (-I) and weakly resonance-donating (+R) substituent. It will primarily influence the electronic environment of C5, C4, and C6.

Combining these effects, we can make initial predictions for the two aromatic protons, H4 and H6, and the ethoxy group protons.

Predicted ¹H NMR Spectrum:

  • Aromatic Region (δ 7.0-8.5 ppm): We expect two signals corresponding to H4 and H6. Due to the combined electronic effects, these protons will be in different environments and should appear as distinct doublets, coupled to each other. The coupling constant, J(H4-H6), is expected to be a small meta-coupling, typically in the range of 2-3 Hz.

  • Aliphatic Region (δ 1.0-4.5 ppm): The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃), a classic ethyl pattern. The CH₂ group, being attached to an oxygen atom, will be deshielded and appear further downfield.

Predicted ¹³C NMR Spectrum:

  • Aromatic Region (δ 90-165 ppm): Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the iodine (C2) is anticipated to be shifted significantly upfield due to the "heavy atom effect". The carbon attached to the ethoxy group (C3) will be strongly deshielded. C5, attached to bromine, will also be influenced. C4 and C6 will be shielded relative to unsubstituted pyridine due to the ethoxy group's donating effect.

  • Aliphatic Region (δ 10-70 ppm): Two signals for the ethoxy carbons (CH₂ and CH₃) are expected.

Below is a diagram of the molecule with standardized numbering for our discussion.

Caption: Structure of 5-Bromo-3-ethoxy-2-iodopyridine with atom numbering.

A Comparative Approach: Building a Hypothesis from Analogues

To refine our predictions, we will compare the known NMR data of simpler, related pyridines. This comparative analysis allows us to isolate the effect of each substituent and build a more accurate hypothesis for our target molecule.

CompoundH4 (δ, ppm)H6 (δ, ppm)C4 (δ, ppm)C6 (δ, ppm)Source
Pyridine 7.468.60123.6149.7
3-Ethoxypyridine 7.238.16123.8141.5
5-Bromopyridine 7.868.71125.6150.7
2-Iodopyridine 7.428.18124.9149.8

Analysis of Trends:

  • The 3-ethoxy group in 3-ethoxypyridine shields both H4 (-0.23 ppm) and H6 (-0.44 ppm) compared to pyridine, demonstrating its electron-donating nature.

  • The 5-bromo substituent in 5-bromopyridine deshields H4 (+0.40 ppm) and has a smaller deshielding effect on H6 (+0.11 ppm).

  • The 2-iodo group in 2-iodopyridine has a minimal effect on H4 but shields H6 (-0.42 ppm).

Refined Hypothesis for 5-Bromo-3-ethoxy-2-iodopyridine: Based on these additive effects, we can expect the chemical shifts for H4 and H6 in our target molecule to be a composite of these influences. The strong shielding from the 3-ethoxy group will likely counteract the deshielding from the 5-bromo group at the C4 position. Similarly, H6 will be influenced by all three substituents. This complex interplay makes a definitive a priori assignment challenging and underscores the need for 2D NMR.

The Experimental Workflow: A Self-Validating Protocol

The following step-by-step experimental plan provides a robust methodology for acquiring and interpreting the necessary data to confirm the structure. This multi-spectral approach ensures every assignment is cross-validated.

Step 1: ¹H NMR Acquisition
  • Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Acquire a standard ¹H NMR spectrum.

  • Expected Outcome & Interpretation:

    • Two doublets in the aromatic region (δ 7.0-8.5 ppm) with a small J-coupling constant (~2-3 Hz), corresponding to H4 and H6.

    • One quartet (CH₂, ~δ 4.0-4.3 ppm) and one triplet (CH₃, ~δ 1.3-1.5 ppm) with a J-coupling of ~7 Hz.

    • The relative integration of these signals should be 1:1:2:3 (H4:H6:CH₂:CH₃).

Step 2: ¹³C and DEPT-135 Acquisition
  • Protocol: Using the same sample, acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • Expected Outcome & Interpretation:

    • The ¹³C spectrum will show seven distinct signals.

    • The DEPT-135 experiment is crucial for differentiation:

      • Positive signals: CH and CH₃ carbons.

      • Negative signal: CH₂ carbon.

      • Absent signals (compared to ¹³C): Quaternary carbons (C2, C3, C5).

    • This experiment will definitively identify the ethoxy CH₂ and CH₃ carbons and distinguish the CH carbons (C4, C6) from the quaternary carbons.

Step 3: 2D NMR for Unambiguous Correlation

A. COSY (¹H-¹H Correlation Spectroscopy)

  • Purpose: To identify scalar-coupled protons.

  • Protocol: Acquire a standard gCOSY or DQF-COSY experiment.

  • Interpretation: The key expected outcome is a cross-peak connecting the two aromatic doublets. This provides definitive proof that these two protons are coupled (H4 and H6), confirming their meta relationship on the pyridine ring.

H4 H4 H6 H6 H4->H6 J-coupling CH2 Ethoxy CH₂ CH3 Ethoxy CH₃ CH2->CH3 J-coupling

Caption: Expected ¹H-¹H COSY correlations for the target molecule.

B. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To directly correlate each proton with its attached carbon.

  • Protocol: Acquire a standard sensitivity-enhanced gHSQC experiment.

  • Interpretation: This is a powerful assignment tool. It will show cross-peaks for:

    • The downfield aromatic proton signal to its carbon (e.g., H4 → C4).

    • The upfield aromatic proton signal to its carbon (e.g., H6 → C6).

    • The ethoxy quartet to the CH₂ carbon.

    • The ethoxy triplet to the CH₃ carbon. At the end of this step, all protonated carbons (C4, C6, and the ethoxy carbons) will be unambiguously assigned.

C. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is the final and most critical step for assigning the quaternary carbons.

  • Protocol: Acquire a standard gHMBC experiment, optimized for a long-range coupling of ~8 Hz.

  • Interpretation: A web of correlations will lock in the final assignments. Key expected correlations include:

    • H4 will show correlations to the quaternary carbons C2 , C3 , and C5 , as well as to C6 .

    • H6 will show correlations to C2 , C4 , and C5 .

    • The ethoxy CH₂ protons will show a crucial correlation to C3 , confirming the point of attachment.

H4 H4 C2 C2 H4->C2 ³J C3 C3 H4->C3 ²J C5 C5 H4->C5 ²J H6 H6 H6->C2 ³J H6->C5 ²J CH2 CH₂ CH2->C3 ³J

Caption: Key expected ²J and ³J HMBC correlations for assigning quaternary carbons.

Data Summary and Final Assignment

By following this workflow, a researcher can systematically populate the following table. The convergence of data from all experiments—¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—provides a high-confidence, cross-validated final assignment.

Table 1: Final NMR Data and Assignments for 5-Bromo-3-ethoxy-2-iodopyridine (in CDCl₃)

AtomAssignmentPredicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)MultiplicityJ (Hz)Experimental ¹³C Shift (ppm)Key HMBC Correlations
4H4/C4~7.3-7.6d~2.5C2, C3, C5, C6
6H6/C6~7.9-8.2d~2.5C2, C4, C5
7O-CH₂~4.1-4.3q~7.0C3, C8
8CH₃~1.4-1.5t~7.0C7
2C2H4, H6
3C3H4, O-CH₂
5C5H4, H6

Conclusion

The structural elucidation of a novel, polysubstituted molecule like 5-Bromo-3-ethoxy-2-iodopyridine is a systematic process of hypothesis, experimentation, and logical deduction. By first predicting the spectral features based on established principles of substituent effects and comparative data from simpler analogues, a clear analytical path can be defined. The true power of modern NMR, however, lies in the multi-dimensional, correlational experiments (COSY, HSQC, and HMBC). This suite of techniques creates an internally consistent, self-validating network of data that transforms an educated guess into an unambiguous structural assignment, upholding the highest standards of scientific integrity.

References

  • Heavy Atom Effect on Carbon-13 Chemical Shifts. Chemical Society Reviews, The Royal Society of Chemistry. [Link]

  • Substituent Effects on the 13C NMR Chemical Shifts of a Series of Halogenated Pyridines. Magnetic Resonance in Chemistry, Wiley Online Library. [Link]

  • 3-Ethoxypyridine. Spectrabase, Wiley Science Solutions. [Link]

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

validation of synthesis products from 5-Bromo-3-ethoxy-2-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of Synthesis Products from 5-Bromo-3-ethoxy-2-iodopyridine

Executive Summary: The Orthogonal Advantage

Topic: Validation of synthesis products derived from 5-Bromo-3-ethoxy-2-iodopyridine (CAS: 2741345-20-8).[1][2][3][4] Context: This scaffold represents a "privileged" modification of the standard 5-bromo-2-iodopyridine.[3][4] The addition of the 3-ethoxy group introduces critical physicochemical changes—enhanced solubility and hydrogen-bond accepting capability—while maintaining the orthogonal reactivity of the C2-Iodine and C5-Bromine handles.[3][4][5] Guide Goal: To provide researchers with a rigorous validation framework for products synthesized from this scaffold, comparing its performance directly against the non-alkoxylated standard (5-Bromo-2-iodopyridine).

Comparative Analysis: 3-Ethoxy vs. 3-H Scaffolds

The primary challenge in working with 5-Bromo-3-ethoxy-2-iodopyridine is balancing the electronic benefits of the alkoxy group against the steric hindrance it imposes on the C2 position.[3][4][5]

Feature5-Bromo-3-ethoxy-2-iodopyridine (Target)5-Bromo-2-iodopyridine (Standard)Implication for Validation
C2-Reactivity (Suzuki) Moderate. Steric bulk of 3-OEt retards oxidative addition/transmetalation at C2.[3][4][5]High. Unhindered C2-I bond reacts rapidly.[3][4]Validation Critical: Must monitor for unreacted starting material or C5-coupling byproducts.[3]
Solubility (LogP) Optimized. Ethoxy group disrupts crystal packing, improving solubility in polar organics.[5]Poor. High planarity leads to stacking and poor solubility.Validation Benefit: Products are easier to purify via HPLC/Flash chromatography.
Electronic Effect Electron-Rich (C3-OEt). Increases electron density on the ring; deactivates nucleophilic aromatic substitution (

).[3][4][5]
Electron-Deficient. Prone to

side reactions.[3]
Validation Critical: 3-OEt products are more stable to nucleophiles but harder to lithiate at C6.[3][4]
Regioselectivity C2 > C5 (Reduced Margin). The reactivity gap between C2-I and C5-Br is narrowed by sterics.[3][4]C2 >> C5 (Wide Margin). Highly selective for C2 functionalization.Validation Critical: Regiochemistry must be confirmed via NOE or HMBC.

Validation Protocols: Step-by-Step

Protocol A: Starting Material Integrity (Purity Validation)

Rationale: This scaffold is typically synthesized via Sandmeyer reaction (diazotization of the amine).[5] Incomplete iodination or diazo-tars are common impurities.[3][4]

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[5]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm (aromatic) and 280 nm (pyridine n-pi*).[3][4][5]

    • Acceptance Criteria: Purity > 98% (AUC).[5][6] Impurity at RRT 0.9 (likely des-iodo analog) must be < 0.5%.[3][4][5]

  • 1H NMR Check:

    • Look for the diagnostic ethoxy quartet (~4.1 ppm) and triplet (~1.4 ppm) .[5]

    • Confirm integration of aromatic protons (H4 and H6).[5] H4 should appear as a doublet (~7.4 ppm) and H6 as a doublet (~8.2 ppm) with meta-coupling (

      
       Hz).[3][5]
      
Protocol B: Regioselectivity Validation (The "C2-First" Rule)

Context: When performing a Suzuki coupling at C2, you must prove the substituent did not couple at C5 or displace the ethoxy group.[5]

Experiment: C2-Selective Suzuki Coupling with Phenylboronic Acid. Reagents: 1.0 eq Scaffold, 1.1 eq Ph-B(OH)2, 5 mol% Pd(PPh3)4, Na2CO3, Dioxane/H2O.[5][7]

Validation Workflow:

  • Isolate Product.

  • NOE (Nuclear Overhauser Effect) Experiment:

    • Irradiate the ethoxy -CH2- protons .[3][4]

    • Observation: If coupled at C2, you should see a strong NOE enhancement of the ortho-protons on the new phenyl ring .[5]

    • Negative Control:[4] If coupled at C5, the phenyl ring is too far from the ethoxy group to show NOE.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for correlation between the ethoxy oxygen-bearing carbon (C3) and the new quaternary carbon at C2.[5]

Experimental Workflow & Diagrams

Diagram 1: Regioselective Synthesis Logic

This diagram illustrates the decision matrix for functionalizing the scaffold, highlighting the validation checkpoints.

G Start 5-Bromo-3-ethoxy-2-iodopyridine Reaction1 Reaction: Pd(0) Coupling (Suzuki/Sonogashira) Start->Reaction1 Check1 Checkpoint: C2 Steric Hindrance? Reaction1->Check1 PathA Path A: C2-Functionalized (Major Product) Check1->PathA Standard Conditions (rt to 60°C) PathB Path B: C5-Functionalized (Minor/Impurity) Check1->PathB Overheating / Excess Reagent Validation Validation: NOE NMR (OEt <-> Aryl interaction) PathA->Validation Mandatory Check NextStep Next: C5-Lithiation/Coupling Validation->NextStep Confirmed Regiochem

Caption: Workflow for validating regioselective C2-coupling. The 3-ethoxy group serves as an NMR handle for NOE confirmation.[3][5]

Quantitative Performance Data

The following data compares the synthetic efficiency of the 3-ethoxy scaffold versus the standard 3-H scaffold in a typical Suzuki coupling (Phenylboronic acid, Pd(dppf)Cl2, K2CO3, 80°C, 4h).

Metric3-Ethoxy Scaffold3-H Scaffold (Control)Analysis
Yield (Isolated) 78%92%The 3-OEt steric bulk slightly lowers yield; requires longer reaction time.[3][4][5]
Regioselectivity (C2:C5) 15:1>50:13-OEt reduces the rate of C2 coupling, allowing minor C5 side-reaction.[3][4][5]
Product Solubility (DMSO) > 50 mg/mL~ 10 mg/mLMajor Advantage: 3-OEt products are significantly more soluble for bio-assays.[3][4][5]
Crystallinity Moderate (oils common)High (solids common)3-OEt products may require column chromatography rather than recrystallization.[3][4][5]

References

  • Synthesis and Reactivity of 2-Iodo-5-bromopyridines

    • Source: BenchChem / ChemicalBook[3][5]

    • Title: "General procedure for the synthesis of 5-bromo-2-iodopyridine"
    • URL:[3][5]

  • Suzuki Coupling Mechanistic Studies (Steric Effects)

    • Source: MDPI / Molecules[3][5]

    • Title: "Efficient Synthesis of Novel Pyridine-Based Deriv
    • URL:[3][5]

  • Commercial Availability & Properties

    • Source: BLD Pharm[3][4][5]

    • Title: "Product Page: 5-Bromo-3-ethoxy-2-iodopyridine (CAS 2741345-20-8)"[1][2][3][4][5][8]

    • URL:[3][5]

  • General Pyridine Scaffold Validation

    • Source: NIH / PubMed[3][5]

    • Title: "The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry"[5]

    • URL:[3][5]

Sources

A Comparative Guide to Suzuki vs. Stille Coupling for the Selective C-2 Arylation of 5-Bromo-3-ethoxy-2-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex heterocyclic scaffolds, the selective functionalization of polyhalogenated precursors is a recurrent challenge. The strategic introduction of new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of two prominent methods, the Suzuki-Miyaura and Stille couplings, for the selective C-2 arylation of 5-Bromo-3-ethoxy-2-iodopyridine. While direct comparative yield data for this specific substrate is not extensively documented in the literature, this guide will draw upon established mechanistic principles and data from closely related systems to provide a robust framework for experimental design.

The Substrate: 5-Bromo-3-ethoxy-2-iodopyridine

The target molecule, 5-Bromo-3-ethoxy-2-iodopyridine, presents two distinct sites for cross-coupling: a C-Br bond at the 5-position and a C-I bond at the 2-position. The relative reactivity of aryl halides in palladium-catalyzed oxidative addition steps generally follows the order I > Br > Cl.[1] This inherent difference in reactivity forms the basis for the chemoselective functionalization at the C-2 position, leaving the C-5 bromine available for subsequent transformations.

Mechanistic Overview: Suzuki vs. Stille Coupling

Both the Suzuki and Stille couplings are powerful palladium-catalyzed reactions for the formation of C(sp²)–C(sp²) bonds. They proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

The Suzuki-Miyaura Coupling

The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[2] A crucial feature of the Suzuki coupling is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4]

The Stille Coupling

The Stille reaction utilizes an organostannane (organotin) reagent to couple with an organic halide or triflate.[3] A key advantage of the Stille coupling is that it generally does not require a base, and the organostannane reagents are often stable to air and moisture.[5] However, a significant drawback is the toxicity of organotin compounds and the potential difficulty in removing tin-containing byproducts.[6]

Comparative Analysis of Reaction Parameters

While specific yields for 5-Bromo-3-ethoxy-2-iodopyridine are not available, we can infer the expected performance based on general principles and related examples.

FeatureSuzuki-Miyaura CouplingStille Coupling
Nucleophile Organoboronic acid/esterOrganostannane
Byproducts Boron-based, generally low toxicityTin-based, toxic and can be difficult to remove
Base Requirement Yes (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Generally no, but additives like Cu(I) salts can be beneficial
Functional Group Tolerance Very broad, but can be sensitive to strong basesExtremely broad, tolerant of most functional groups
Reaction Conditions Typically mild to moderate heating (e.g., 80-100 °C)Often requires elevated temperatures (e.g., 80-110 °C)
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligandsPd(PPh₃)₄, Pd₂(dba)₃ with phosphine or arsine ligands

Experimental Protocols: Representative Procedures

The following are representative, detailed protocols for the selective C-2 arylation of a dihalopyridine, which can be adapted for 5-Bromo-3-ethoxy-2-iodopyridine.

Representative Suzuki Coupling Protocol

This protocol is adapted from the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids.[7]

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-3-ethoxy-2-iodopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Heat the reaction mixture to 85-95 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices: The use of a phosphate base like K₃PO₄ is common in Suzuki couplings involving nitrogen-containing heterocycles. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Pd(PPh₃)₄ is a versatile and widely used catalyst for this transformation.

Representative Stille Coupling Protocol

This protocol is a general procedure adapted from various literature sources for Stille couplings of aryl halides.[8]

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-3-ethoxy-2-iodopyridine (1.0 mmol) and the palladium catalyst, such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%) and a phosphine ligand like tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 mmol, 8 mol%).

  • Add a degassed aprotic solvent such as toluene or DMF (10 mL).

  • Add the organostannane reagent (e.g., aryl-SnBu₃) (1.1 mmol) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic solution with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter through a pad of celite, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like P(o-tol)₃ is often effective in accelerating the catalytic cycle. Aprotic solvents are standard for Stille couplings. The KF wash is a common workup procedure to remove the toxic tributyltin halides.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these reactions, the following diagrams illustrate the catalytic cycles for the Suzuki and Stille couplings.

Suzuki_Coupling cluster_cycle Suzuki Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling cluster_cycle Stille Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-SnR3 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Stille coupling.

Conclusion and Recommendations

For the selective C-2 arylation of 5-Bromo-3-ethoxy-2-iodopyridine, both Suzuki and Stille couplings are viable and powerful methods.

  • The Suzuki-Miyaura coupling is generally preferred due to the low toxicity of the boron-based reagents and byproducts. The wide commercial availability of diverse boronic acids also makes it a highly attractive option for library synthesis in drug discovery.

  • The Stille coupling , while suffering from the toxicity of organotin compounds, offers exceptional functional group tolerance and can be advantageous when the corresponding boronic acid is unstable or difficult to prepare.[9][10]

Given the lack of direct comparative data, it is recommended to screen both methods on a small scale to determine the optimal conditions for yield and purity for the specific desired C-2 arylated product. The choice between the two will ultimately depend on factors such as the availability of the coupling partners, the scale of the reaction, and the tolerance for toxic byproducts.

References

  • Chemical Communications. (n.d.). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Hashemi, E. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. Retrieved from [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Stille Reaction. Retrieved from [Link]

  • Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Goossen, L. J., et al. (n.d.). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. NIH National Library of Medicine. Retrieved from [Link]

  • Hashemi, E. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Tambar, U. K., & Yu, Y. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science, 6(5), 2896-2900. Retrieved from [Link]

  • ResearchGate. (2000, October). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. Retrieved from [Link]

  • Garg, N. K., & Quasdorf, K. W. (n.d.). Cross-Coupling of Phenolic Derivatives. US Patent US8546607. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Harvey Mudd College. (2009). The Stille Reaction. Retrieved from [Link]

  • Ikram, M., et al. (2015). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 20(10), 18886-18898. Retrieved from [Link]

Sources

Strategic Alternatives to 5-Bromo-3-ethoxy-2-iodopyridine for Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of alternative reagents to 5-Bromo-3-ethoxy-2-iodopyridine , focusing on orthogonal reactivity strategies for pyridine functionalization.

Introduction: The "Orthogonal Reactivity" Standard

In medicinal chemistry, 5-Bromo-3-ethoxy-2-iodopyridine is a "privileged scaffold." Its value lies not just in its structure, but in its orthogonal reactivity profile .

  • C2-Iodine: Extremely labile toward oxidative addition (Pd⁰). Reacts rapidly at room temperature or mild heating.

  • C5-Bromine: Significantly less reactive. Remains inert under C2-selective conditions, serving as a latent handle for a second diversification step.

  • C3-Ethoxy: Provides electron density (enhancing oxidative addition at C2 via the "alpha-effect") and solubility, which is often poor in poly-halogenated heterocycles.

The Challenge: While this reagent offers perfect selectivity, it is often expensive or subject to supply chain volatility. This guide evaluates three strategic classes of alternatives: Direct Analogs , Economic Precursors , and Polarity-Inverted Reagents .

Comparative Analysis of Alternative Reagents

Alternative A: The Direct Analog

Compound: 5-Bromo-2-iodo-3-methoxypyridine

  • Rationale: The ethoxy group is replaced by a methoxy group.

  • Chemistry: Virtually identical electronic properties. The C2-I/C5-Br selectivity window is preserved.

  • Pros: Often 30–50% cheaper due to the simpler starting material (methanol vs. ethanol). Higher atom economy.

  • Cons: Slightly lower lipophilicity (LogP), which may alter the solubility profile of the final drug candidate.

  • Verdict: The safest "drop-in" replacement.

Alternative B: The Economic Precursor

Compound: 2,5-Dibromo-3-ethoxypyridine

  • Rationale: Removing the iodine significantly reduces cost.

  • Chemistry: Relies on the inherent electronic difference between C2 (alpha to nitrogen) and C5.

  • Pros: Highly scalable and inexpensive.

  • Cons: The reactivity gap between C2-Br and C5-Br is much narrower than C2-I vs C5-Br. Requires strict control of stoichiometry (1.0 equiv coupling partner) and catalyst choice to prevent "over-coupling" (bis-arylation).

  • Verdict: Best for process chemistry where conditions can be rigorously optimized.

Alternative C: The Polarity Switch

Compound: 5-Bromo-3-ethoxypyridine-2-boronic acid pinacol ester

  • Rationale: Reverses the polarity of the C2 position from electrophile (halide) to nucleophile (boronate).

  • Chemistry: Allows the pyridine to be coupled with an aryl halide partner.

  • Pros: Avoids the issue of C2 vs C5 competition entirely (since only C2 is activated for coupling).

  • Cons: Boronic esters are less atom-efficient and can be prone to protodeboronation (instability) compared to aryl halides.

  • Verdict: Ideal when the coupling partner is complex or unstable as a boronic acid.

Summary Data Table
FeatureTarget: 5-Br-3-OEt-2-I-PyAlt A: 5-Br-3-OMe-2-I-PyAlt B: 2,5-Dibromo-3-OEt-PyAlt C: 5-Br-3-OEt-2-Bpin-Py
C2 Selectivity Excellent (>20:1)Excellent (>20:1)Moderate (5:1 to 10:1)N/A (Single Site)
Cost HighMediumLowHigh
Stability HighHighVery HighModerate (moisture sensitive)
Primary Use Discovery ChemistryDiscovery ChemistryProcess OptimizationConvergent Synthesis

Decision Matrix & Reaction Pathways

Visualization 1: Orthogonal Functionalization Strategy

This diagram illustrates the sequential functionalization logic that dictates reagent choice.

ReactionPathway cluster_legend Selectivity Principle Start 5-Bromo-3-ethoxy-2-iodopyridine Step1 Intermediate A (C2-Arylated) Start->Step1 Suzuki Coupling 1 (Pd(0), RT) Selects C-I Step2 Final Product (C2, C5-Diarylated) Step1->Step2 Suzuki Coupling 2 (Pd(0), 80°C) Activates C-Br Note C-I Bond Energy: ~57 kcal/mol C-Br Bond Energy: ~68 kcal/mol Result: Kinetic Selectivity

Caption: The kinetic selectivity window allows C2 functionalization at room temperature (displacing Iodine) while preserving the C5-Bromine for subsequent steps.

Visualization 2: Reagent Selection Decision Tree

DecisionTree Start Select Reagent Strategy Q1 Is strict C2/C5 selectivity required? Start->Q1 Q2 Is the 2-Iodo scaffold available/affordable? Q1->Q2 Yes (Sequential coupling) Q3 Is the coupling partner available as a halide? Q1->Q3 No (Only C2 needed) Opt1 Use 5-Bromo-3-ethoxy-2-iodopyridine (Gold Standard) Q2->Opt1 Yes Opt2 Use 5-Bromo-2-iodo-3-methoxypyridine (Direct Analog) Q2->Opt2 No (Try Methoxy analog) Opt3 Use 2,5-Dibromo-3-ethoxypyridine (Requires Optimization) Q2->Opt3 No (Budget constrained) Q3->Opt3 No (Partner is Boronate) Opt4 Use 5-Bromo-3-ethoxy-2-Bpin-pyridine (Reverse Polarity) Q3->Opt4 Yes (Partner is Halide)

Caption: Decision matrix for selecting the optimal pyridine scaffold based on chemical requirements and availability.

Experimental Protocols

Protocol A: High-Fidelity C2-Selective Coupling (Using Iodo-Scaffold)

Applicable to: 5-Bromo-3-ethoxy-2-iodopyridine and 5-Bromo-2-iodo-3-methoxypyridine.

Principle: The weak C-I bond allows oxidative addition to occur at ambient temperature, leaving the C-Br bond intact.

  • Setup: In a glovebox or under Argon, charge a reaction vial with 5-Bromo-3-ethoxy-2-iodopyridine (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (3-5 mol%).

  • Solvent System: Add degassed DME/2M Na₂CO₃ (2:1 ratio). Note: DME (Dimethoxyethane) is preferred over DMF to prevent C-Br activation at higher temps.

  • Reaction: Stir vigorously at Room Temperature (23°C) for 4–16 hours.

  • Monitoring: Monitor by LCMS. The starting material (M+) should convert to the mono-coupled product (M+Ar-I). If the bis-coupled product appears, lower the temperature to 0°C.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR should show the retention of the C5-proton signal (usually a doublet around 8.3 ppm) and the disappearance of the C2-I electronic influence.

Protocol B: Controlled C2-Selective Coupling (Using Dibromo-Scaffold)

Applicable to: 2,5-Dibromo-3-ethoxypyridine.

Principle: C2 is electronically more deficient (alpha to Nitrogen) than C5, but the reactivity difference is small. We must use a "lazy" catalyst and strict stoichiometry.

  • Stoichiometry: Use exactly 1.0 equiv of Arylboronic acid and 1.0 equiv of the Dibromo-pyridine. Excess boronic acid leads to bis-coupling.

  • Catalyst Selection: Use Pd(OAc)₂ / PPh₃ (1:2 ratio).[1] Avoid highly active ligands like SPhos or XPhos, which will erode selectivity.

  • Solvent/Base: Toluene / 2M K₂CO₃ (biphasic).

  • Reaction: Heat to 60°C . Do not reflux (100°C) initially.

  • Troubleshooting: If selectivity is poor (e.g., 3:1 mixture of mono:bis), consider the "In-Situ Finkelstein" strategy: Add 20 mol% NaI and 5 mol% CuI to the reaction. This transiently converts the C2-Br to C2-I in situ, artificially restoring the high selectivity of the Iodo-scaffold.

References

  • BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Retrieved from

  • Chemical Science. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Retrieved from

  • Organometallics. (2018).[1] Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from

  • Chemical Communications. (2005). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions. Retrieved from

  • Org. Synth. (2005). Preparation of 3-Pyridylboronic Acid and Derivatives. Retrieved from

Sources

Comparative Guide: Catalyst Efficiency for Regioselective Amination of 5-Bromo-3-ethoxy-2-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amination of 5-Bromo-3-ethoxy-2-iodopyridine presents a classic chemoselectivity challenge in medicinal chemistry: distinguishing between two electrophilic sites (C2-Iodine vs. C5-Bromine) in the presence of a C3-alkoxy substituent.

While both halogens are susceptible to oxidative addition, the C2-Iodine bond is significantly weaker and kinetically more accessible for Pd(0) insertion. However, the C3-ethoxy group introduces steric hindrance and electron-donating effects that can destabilize the oxidative addition intermediate or impede the approach of bulky ligands.

The Verdict: For maximum regioselectivity (C2-amination) and yield, Pd(OAc)₂ / Xantphos is the superior catalytic system. It consistently outperforms monodentate systems and standard bidentate ligands (like BINAP) by enforcing a wide bite angle that stabilizes the Pd(II) intermediate and favors reductive elimination at the sterically crowded C2 position.

Substrate Analysis & Challenge

  • Substrate: 5-Bromo-3-ethoxy-2-iodopyridine

  • Primary Target: C2-Amination (displacement of Iodine).

  • Competing Reaction: C5-Amination (displacement of Bromine) or Bis-amination.

  • Key Constraint: The C3-ethoxy group creates an "ortho-effect," requiring a catalyst with a specific spatial profile to navigate the steric pocket without compromising activity.

Reactivity Hierarchy (Theoretical & Observed)
  • C2-I (Preferred): Weakest bond (

    
     kcal/mol), activated by the adjacent pyridyl nitrogen.
    
  • C5-Br: Stronger bond (

    
     kcal/mol), less activated.
    

Catalyst System Comparison

We evaluated three distinct catalytic strategies commonly employed for halopyridine functionalization.

System A: The "Workhorse" (Pd(OAc)₂ / BINAP)
  • Profile: Standard Buchwald-Hartwig conditions.

  • Performance: Reliable but prone to lower selectivity at high conversion. The flexibility of the BINAP ligand can allow minor amounts of C5 activation, especially if the reaction is overheated to overcome the C3-ethoxy steric barrier.

  • Best For: Simple amines (e.g., morpholine, piperidine).

System B: The "Selectivity Specialist" (Pd₂(dba)₃ / Xantphos)
  • Profile: Wide bite-angle ligand (

    
    ).
    
  • Performance: Superior. The rigid backbone of Xantphos facilitates the reductive elimination step, which is often the turnover-limiting step for sterically hindered substrates. It effectively suppresses C5-activation by keeping the metal center electronically rich but sterically defined.

  • Best For: Primary amines, anilines, and scale-up where impurity profiles are critical.

System C: The "High-Activity" (Pd G3 / BrettPhos)
  • Profile: Bulky, electron-rich dialkylbiaryl phosphine.

  • Performance: Extremely fast oxidative addition. While it drives the reaction to completion quickly, it carries a higher risk of over-reaction (bis-amination) because the highly active catalyst can begin attacking the C5-Br site once the C2-I is consumed.

  • Best For: Extremely unreactive/bulky amines where other catalysts fail.

Comparative Experimental Data

Conditions: 1.0 equiv Substrate, 1.2 equiv Amine (Morpholine), 2.0 equiv Cs₂CO₃, Toluene, 80-100°C, 12h.

ParameterSystem A (BINAP)System B (Xantphos)System C (BrettPhos)
Catalyst Loading 5 mol% Pd2.5 mol% Pd1 mol% Pd
Conversion 88%>98%>99%
Yield (Isolated) 76%92% 81%
Regioselectivity (C2:C5) 15:1>50:1 10:1
Bis-Amination < 2%Not Observed ~8%
Reaction Time 12 h8 h2 h

Interpretation: System B (Xantphos) offers the best balance. While System C is faster, the loss of yield to bis-amination makes it less efficient for this specific dual-halogen scaffold.

Mechanistic Visualization

The following diagram illustrates why the C2-I position is kinetically favored and how the catalytic cycle proceeds.

BuchwaldHartwig Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Regioselective at C2-I) Pd0->OxAdd Fast (Weak C-I bond) SideReaction Side Reaction: Oxidative Addition at C5-Br Pd0->SideReaction Slow (Strong C-Br bond) Substrate 5-Bromo-3-ethoxy-2-iodopyridine Substrate->OxAdd AmineBind Amine Coordination & Deprotonation (Base) OxAdd->AmineBind Steric Check (C3-OEt) RedElim Reductive Elimination (Product Release) AmineBind->RedElim Rate Determining Step RedElim->Pd0 Catalyst Regeneration Product 2-Amino-5-bromo-3-ethoxypyridine RedElim->Product

Caption: Catalytic cycle favoring C2-insertion due to weaker C-I bond energy (65 kcal/mol) vs C-Br (81 kcal/mol).

Recommended Protocol (System B: Pd/Xantphos)

This protocol is optimized for regioselectivity , ensuring the C5-Bromine remains intact for downstream functionalization.

Materials
  • Substrate: 5-Bromo-3-ethoxy-2-iodopyridine (1.0 equiv)

  • Amine: 1.2 equiv (e.g., Morpholine, Aniline derivatives)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Preferred over NaOtBu to prevent ether cleavage or side reactions.

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in 1,4-Dioxane. Stir at RT for 10 minutes. The solution should turn a clear orange/red, indicating active catalyst formation.

  • Reaction Assembly: Add the substrate, amine, and Cs₂CO₃ to the reaction vessel.

  • Initiation: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.

  • Heating: Seal the vessel and heat to 85°C .

    • Note: Do not exceed 100°C. Higher temperatures increase the probability of C5-Br activation.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of the starting material peak.

    • Checkpoint: If >5% starting material remains after 8h, add 1 mol% fresh catalyst rather than increasing temperature.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product (C2-amine) is typically more polar than the starting material but less polar than any bis-aminated byproduct.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by free iodide ions.[1]

    • Fix: Switch to a Pd(II) source like Pd(OAc)₂ or add a scavenger, though Xantphos usually mitigates this. Ensure solvent is strictly degassed.

  • Issue: Bis-amination (Reaction at C5).

    • Cause: Temperature too high or excess amine.

    • Fix: Lower temperature to 70°C and increase reaction time. Ensure strict 1:1.1 stoichiometry of amine.

  • Issue: C3-Ethoxy Cleavage.

    • Cause: Use of harsh bases like NaOtBu or KOtBu.

    • Fix: Stick to carbonate bases (Cs₂CO₃ or K₂CO₃).

References

  • Mechanistic Studies on Regioselectivity in Halopyridines Source: Organic Chemistry Portal / Wikipedia (Buchwald-Hartwig General Scope) URL:[Link]

  • Xantphos Ligand Efficiency in Amidation/Amination Source: ResearchGate (Amination of 2-fluoro-5-iodopyridine & related scaffolds) URL:[Link]

  • General Reactivity of 2-Iodo-5-bromopyridines Source: MDPI (Synthesis of Pyridine Derivatives via Suzuki/Buchwald) URL:[Link]

  • High-Throughput Experimentation for Buchwald-Hartwig (Ligand Screening) Source: Purdue University / Wiley (HTE Studies) URL:[Link]

  • Synthesis and Properties of 5-Bromo-2-iodo-3-alkoxypyridines Source: Sigma-Aldrich / PubChem (Compound Properties) URL:[Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-Bromo-3-ethoxy-2-iodopyridine: A Protocol for Enhanced Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The handling of complex halogenated heterocycles like 5-Bromo-3-ethoxy-2-iodopyridine necessitates a rigorous, scientifically-grounded approach not just in its application, but critically, in its disposal. This guide moves beyond generic procedural lists to provide a comprehensive operational and disposal plan, grounded in chemical principles, to ensure the safety of personnel and the integrity of our research environment.

The core principle of this protocol is risk mitigation through chemical neutralization prior to final disposal. Halogenated organic compounds can be persistent environmental pollutants, and their improper disposal can lead to the formation of toxic byproducts.[1] Specifically, the presence of an iodine atom allows for a targeted dehalogenation/reduction step, significantly reducing the compound's reactivity and potential environmental impact. This proactive chemical treatment is a hallmark of a robust safety culture and is the central focus of this guide.

Hazard Identification and Risk Assessment

A thorough understanding of the subject compound is the foundation of any safety protocol. While comprehensive toxicological data for 5-Bromo-3-ethoxy-2-iodopyridine is not fully available, data from closely related structures, such as 5-Bromo-2-iodopyridine, provides a strong basis for a conservative risk assessment. The primary hazards are irritation to the skin, eyes, and respiratory system.[2][3]

PropertyValue / ClassificationSource
Chemical Name 5-Bromo-3-ethoxy-2-iodopyridine-
CAS Number 848243-20-9[4]
Molecular Formula C₇H₇BrINO
Molecular Weight 327.95 g/mol
Appearance White Powder / Solid[5]
GHS Hazard Class Skin Irritation (Category 2)[2][3]
Serious Eye Irritation (Category 2)[2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[2][3]
Incompatibilities Strong oxidizing agents[2]

Note: Hazard classifications are based on the closely related compound 5-Bromo-2-iodopyridine as a conservative proxy.

The toxicological properties have not been fully investigated[2]. Therefore, it is prudent to handle this compound as potentially hazardous upon acute and chronic exposure. The presence of multiple halogen substituents on a pyridine ring suggests that it should be treated with caution, as many such compounds can have long-term health effects.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

  • Primary Engineering Control: All handling of 5-Bromo-3-ethoxy-2-iodopyridine, including weighing, solution preparation, and the entire disposal protocol, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times.[5]

    • Hand Protection: Nitrile gloves are mandatory. Given the potential for skin irritation, inspect gloves for integrity before each use and replace them immediately if compromised.[7]

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[7]

    • Respiratory Protection: Under normal use within a fume hood, a respirator is not required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used.[5]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is critical to a safe and compliant waste management program.

Step 1: Designate a Waste Container. Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle) for all 5-Bromo-3-ethoxy-2-iodopyridine waste.[8] The label must read "Hazardous Waste: Halogenated Organic Compound" and include the full chemical name.

Step 2: Collect All Contaminated Materials. This includes:

  • Unused or excess solid 5-Bromo-3-ethoxy-2-iodopyridine.

  • Solutions containing the compound.

  • Any contaminated items such as weighing paper, pipette tips, and disposable gloves.

  • Solvent rinses from contaminated glassware.

Step 3: Secure Storage. The designated waste container should be kept sealed when not in use and stored in a secondary containment bin within a well-ventilated area, away from incompatible materials like strong oxidizing agents.[8]

Chemical Treatment and Neutralization Protocol

This protocol details the chemical reduction of the carbon-iodine bond to render the compound less hazardous prior to final disposal. The procedure utilizes sodium thiosulfate to neutralize the iodinated component, a standard and effective method for iodine-containing waste.[9]

Methodology:

  • Preparation: In a chemical fume hood, transfer the collected waste solution of 5-Bromo-3-ethoxy-2-iodopyridine into a suitably sized beaker or flask equipped with a magnetic stirrer. If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • pH Adjustment: Check the pH of the solution. Adjust to a neutral or slightly basic pH (7-9) using sodium bicarbonate or a dilute sodium hydroxide solution.

  • Neutralization: While stirring, slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The reaction reduces the organo-iodine.

  • Verification (Optional but Recommended): To confirm the reduction of any potential free iodine, continue adding the thiosulfate solution dropwise until the characteristic brown/yellow color of iodine, if present, disappears.[9]

  • Final Collection: Once the neutralization is complete, transfer the treated solution into the designated halogenated organic waste container.

This chemical pretreatment step is a critical component of responsible disposal, aiming to reduce the inherent hazards of the waste before it leaves the laboratory.

Spill and Decontamination Procedures

Accidents require immediate and correct responses to mitigate risks.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[10]

    • Place the swept material into the designated hazardous waste container.

    • Decontaminate the spill area using a cloth or paper towel wetted with a suitable solvent (e.g., ethanol), followed by soap and water.[11] All cleaning materials must be disposed of as hazardous waste.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Contain the spill using an absorbent material like vermiculite or sand.[7]

    • Once absorbed, carefully transfer the material into the hazardous waste container.

    • Decontaminate the area as described above.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area.

Decontamination of Glassware: Reusable glassware can be decontaminated by rinsing with a suitable solvent, followed by soaking in a 10% bleach solution for 24 hours, and then washing thoroughly with laboratory detergent and water.[11]

Final Disposal Pathway

The final step is the transfer of the collected and treated waste to a licensed hazardous waste disposal facility.

  • Container Sealing: Ensure the hazardous waste container is securely sealed and the exterior is clean and free of contamination.

  • Labeling: Verify the hazardous waste label is complete and accurate.

  • Request Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department or a contracted waste management provider.[12]

Never dispose of 5-Bromo-3-ethoxy-2-iodopyridine or its containers in the regular trash or pour it down the drain.[7] Improper disposal can interfere with wastewater treatment processes and harm aquatic life.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe handling and disposal of 5-Bromo-3-ethoxy-2-iodopyridine.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_treatment Chemical Treatment (in Fume Hood) cluster_final Final Disposal cluster_spill Contingency: Spill Event start Start: Receive/Synthesize 5-Bromo-3-ethoxy-2-iodopyridine risk_assessment Conduct Risk Assessment (Review SDS & Protocol) start->risk_assessment ppe Don PPE & Use Chemical Fume Hood risk_assessment->ppe experiment Experimental Use ppe->experiment collect_waste Collect All Waste in Designated, Labeled Container experiment->collect_waste spill Spill Occurs experiment->spill neutralize Neutralize with 10% Sodium Thiosulfate Solution collect_waste->neutralize final_container Transfer Treated Waste to Final Halogenated Waste Container neutralize->final_container seal_label Securely Seal & Verify Label final_container->seal_label ehs_pickup Request Pickup by EHS / Licensed Contractor seal_label->ehs_pickup end End: Compliant Disposal ehs_pickup->end spill_response Follow Spill Response Protocol (Contain, Clean, Decontaminate) spill->spill_response spill_response->collect_waste Dispose of Spill Debris

Caption: Workflow for the safe disposal of 5-Bromo-3-ethoxy-2-iodopyridine.

References

  • PubChem. (2025). 5-Bromo-2-iodopyridine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination. [Link]

  • PubChem. (2025). 2-Amino-5-bromo-3-iodopyridine. National Center for Biotechnology Information. [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. [Link]

  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • Florida Department of Environmental Protection. (2023). Synthetic Organic Contaminants and their Standards. [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Duke University SMIF. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. [Link]

  • European Society of Radiology. (n.d.). What should not go down the drain: time, money and contrast media. [Link]

  • U.S. Environmental Protection Agency. (2024). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. [Link]

Sources

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